Isoquinoline, 1-methoxy-
Description
Contextualizing 1-Methoxyisoquinoline within the Broader Isoquinoline (B145761) Alkaloid Family
Isoquinoline alkaloids are a large and structurally diverse group of natural products derived chemically from the parent compound isoquinoline. wikipedia.orgwikipedia.org Isoquinoline itself is a heterocyclic aromatic organic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This core structure is the foundation for over 2,500 known alkaloids, making them one of the largest groups of such compounds. wikipedia.org
These alkaloids are predominantly found in the plant kingdom, particularly in families such as Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae, and Ranunculaceae. wikipedia.org The biosynthetic pathways for these natural products typically originate from the aromatic amino acid tyrosine. wikipedia.orggenome.jp Famous examples from this family include morphine and codeine, found in the opium poppy (Papaver somniferum), and the antimicrobial agent berberine (B55584), present in plants like the common barberry (Berberis vulgaris). wikipedia.org
The isoquinoline alkaloid family is further categorized based on chemical structure. The most common types include benzylisoquinolines and aporphines. wikipedia.org While many isoquinoline alkaloids are complex molecules isolated from natural sources, 1-methoxyisoquinoline is a simpler, synthetically produced derivative. nih.govpublish.csiro.au It features the fundamental isoquinoline bicyclic system with a methoxy (B1213986) group (-OCH₃) attached at the C-1 position. nih.gov This substitution significantly influences the compound's electronic properties and reactivity, making it a valuable building block in synthetic chemistry for accessing more complex molecules that may not be readily available from natural sources. publish.csiro.au
Significance of Isoquinoline Core in Drug Discovery and Development
The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term describes a molecular structure that is capable of binding to multiple biological targets, leading to a wide array of pharmacological activities. The structural rigidity and potential for diverse functionalization of the isoquinoline core make it an ideal template for designing new drugs. nih.govresearchgate.net
Derivatives containing the isoquinoline scaffold have been developed into therapeutic agents for a broad spectrum of diseases. nih.gov The inherent bioactivity of this structural motif has driven intense interest from synthetic organic and medicinal chemists in developing efficient methods for its construction and modification. nih.govrsc.org The pharmacological activities associated with the isoquinoline core are extensive and well-documented, underscoring its importance in modern drug development. nih.govnih.gov
Table 1: Selected Pharmacological Activities of Isoquinoline-Based Compounds | Pharmacological Activity | Description | References | | :--- | :--- | :--- | | Anticancer | Compounds show potential in inhibiting the growth and proliferation of cancer cells. nih.govnih.gov | | Antimicrobial / Antibacterial | Effective against various bacterial strains. nih.govchemimpex.com | | Anti-inflammatory | Capable of reducing inflammation, a key process in many diseases. nih.govlookchem.com | | Antiviral | Certain derivatives have shown activity against viruses. orientjchem.org | | Analgesic | Ability to alleviate pain, with morphine being a primary example. genome.jplookchem.com | | Neuroprotective | Can protect neurons from damage, relevant for neurodegenerative diseases. rsc.org | | Cardioprotective | Shows protective effects on the heart and cardiovascular system. rsc.org |
At least 38 drugs based on the isoquinoline structure are in clinical use or trials, targeting conditions from cancer and infections to cardiovascular and nervous system disorders. nih.gov This success solidifies the isoquinoline ring's role as a cornerstone in the discovery of new and effective medicines. nih.gov
Research Trajectory of 1-Methoxyisoquinoline: Historical Perspectives and Modern Advancements
Research into isoquinoline derivatives has a long history, with foundational synthesis methods like the Bischler–Napieralski and Pictet–Spengler reactions being developed to construct the core isoquinoline ring system. wikipedia.org While early research in the mid-20th century explored various substituted isoquinolines, such as 8-Nitro-7-methoxyisoquinoline in 1953, the focus on 1-methoxyisoquinoline as a specific entity has become more prominent in recent decades. acs.org
Historically, simple isoquinoline derivatives were studied for their basic chemical properties. Modern advancements, however, have repositioned 1-methoxyisoquinoline as a key intermediate and building block in organic synthesis. Its utility is demonstrated in the synthesis of more complex, functionalized molecules for medicinal chemistry research. For instance, a convenient synthesis for 1-methoxyisoquinoline-3,4-diamine was developed to prepare imidazo[4,5-c]isoquinoline systems, which are another class of heterocyclic compounds with biological potential. publish.csiro.au
The methoxy group at the C-1 position is an important feature; it is an electron-donating group that can stabilize the aromatic system and influence the molecule's reactivity in subsequent chemical transformations. This makes 1-methoxyisoquinoline a versatile precursor for creating a library of derivative compounds. Research has shown its use in the synthesis of compounds like 1-{[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, a complex molecule that was a candidate for clinical development. acs.org In this synthesis, the 1-methoxyisoquinoline portion of the molecule is constructed via a multi-step process, highlighting its role as a structural component in larger, biologically active agents. Furthermore, it has been used as a scaffold for developing potent tubulin inhibitors for potential cancer therapy. chemrxiv.org
The contemporary research focus is on leveraging 1-methoxyisoquinoline's chemical properties for the efficient construction of novel compounds with potential therapeutic applications. publish.csiro.auacs.org
Table 2: Chemical Properties of 1-Methoxyisoquinoline
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-methoxyisoquinoline | nih.gov |
| CAS Number | 23724-93-8 | nih.gov |
| Molecular Formula | C₁₀H₉NO | nih.gov |
| Molecular Weight | 159.18 g/mol | nih.gov |
| Monoisotopic Mass | 159.068413911 Da | nih.gov |
| XLogP3 | 2.6 | nih.gov |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| 1-Benzylisoquinoline (B1618099) |
| 1-Chloro-6-Methoxy-Isoquinoline |
| 1-methoxyisoquinoline |
| 1-methoxyisoquinoline-3,4-diamine |
| 1-{[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide |
| 8-Nitro-7-methoxyisoquinoline |
| Berberine |
| Codeine |
| imidazo[4,5-c]isoquinoline |
| Isoquinoline |
| Morphine |
| Pyridine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-9-5-3-2-4-8(9)6-7-11-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWHVAFMAIDVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178401 | |
| Record name | Isoquinoline, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23724-93-8 | |
| Record name | 1-Methoxyisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023724938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinoline, 1-methoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHOXYISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9JM4DZ962 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies for 1 Methoxyisoquinoline and Its Derivatives
Established Synthetic Pathways to the Isoquinoline (B145761) Scaffold
The construction of the core isoquinoline ring system can be achieved through several well-established cyclization reactions. These methods typically involve the formation of a new six-membered nitrogen-containing ring fused to a benzene (B151609) ring.
Bischler-Napieralski Reaction and its Variants
First reported in 1893, the Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. wikipedia.org It involves the intramolecular electrophilic aromatic substitution of β-arylethylamides or β-arylethylcarbamates, typically promoted by a dehydrating agent under acidic conditions. wikipedia.orgnumberanalytics.com The reaction proceeds via cyclization to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. wikipedia.org
Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The choice of reagent can be critical, especially for substrates lacking electron-donating groups on the aromatic ring, where harsher conditions like P₂O₅ in refluxing POCl₃ are often most effective. nih.gov The reaction mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the prevailing pathway influenced by the specific reaction conditions. wikipedia.org One of the main side reactions is the formation of styrene (B11656) derivatives through a retro-Ritter type reaction. nih.gov
A key variant is the Pictet-Gams reaction , which utilizes a β-hydroxy-β-phenethylamide as the starting material. This modification allows for the direct formation of the isoquinoline ring through dehydration and cyclization in a single step, bypassing the need for a separate oxidation step. wikipedia.orgquimicaorganica.org
Table 1: Comparison of Bischler-Napieralski Reaction Conditions
| Starting Material | Reagent(s) | Conditions | Product | Key Features |
| β-Arylethylamide | POCl₃, P₂O₅, PPA, Tf₂O | Refluxing, acidic | 3,4-Dihydroisoquinoline | Widely applicable; requires subsequent oxidation. wikipedia.orgorganic-chemistry.orgnih.gov |
| β-Arylethylcarbamate | Tf₂O, PPA | Acidic | 3,4-Dihydroisoquinoline | Alternative to amides. wikipedia.org |
| β-Hydroxy-β-phenethylamide | POCl₃, P₂O₅ | Strongly dehydrating | Isoquinoline | Direct formation of the aromatic ring (Pictet-Gams). wikipedia.orgquimicaorganica.org |
| Electron-poor β-arylethylamide | P₂O₅ in refluxing POCl₃ | High temperature | 3,4-Dihydroisoquinoline | Effective for less reactive substrates. nih.gov |
Pictet-Spengler Reaction and its Modifications
The Pictet-Spengler reaction, discovered in 1911, is another fundamental method for constructing isoquinoline frameworks, specifically tetrahydroisoquinolines. mdpi.comresearchgate.net The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. mdpi.com The driving force for the cyclization is the formation of an electrophilic iminium ion. wikipedia.org
Traditional conditions employ strong acids like hydrochloric acid or sulfuric acid with heating. wikipedia.org However, numerous modifications have been developed to improve yields and expand the substrate scope, including the use of milder Brønsted acids like trifluoroacetic acid (TFA) and p-toluenesulfonic acid (p-TsOH), or Lewis acids. researchgate.netbeilstein-journals.org The reaction has been successfully applied in asymmetric synthesis by employing chiral auxiliaries or catalysts to produce enantiomerically enriched tetrahydroisoquinolines. mdpi.comclockss.org
A notable modification is the Schlittler-Müller reaction , which uses a benzylamine (B48309) and a glyoxal (B1671930) acetal (B89532) to produce 1-substituted isoquinolines after oxidation of the initial tetrahydroisoquinoline product. wikipedia.orgacs.org
Table 2: Overview of Pictet-Spengler Reaction and Modifications
| Reactants | Catalyst/Conditions | Product Type | Key Features |
| β-Arylethylamine + Aldehyde/Ketone | Strong acid (HCl, H₂SO₄), heat | Tetrahydroisoquinoline | Classic method. mdpi.comwikipedia.org |
| β-Arylethylamine + Aldehyde/Ketone | Milder acids (TFA, p-TsOH) | Tetrahydroisoquinoline | Improved conditions, broader applicability. researchgate.netbeilstein-journals.org |
| Benzylamine + Glyoxal acetal | Acidic | 1-Substituted Tetrahydroisoquinoline | Schlittler-Müller modification. wikipedia.orgacs.org |
| β-Arylethylamine + Chiral aldehyde | Acidic | Chiral Tetrahydroisoquinoline | Asymmetric synthesis. clockss.org |
Other Cyclization Reactions in Isoquinoline Synthesis
Beyond the two major named reactions, several other cyclization strategies are employed for the synthesis of the isoquinoline core.
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and an aminoacetaldehyde dialkyl acetal. organicreactions.orgwikipedia.orgthermofisher.com This method provides a direct route to isoquinolines, although yields can be variable. organicreactions.org Modifications, such as using benzylamines and glyoxal semiacetal (the Schlittler-Müller modification also applies here), have been developed to improve the reaction's utility. wikipedia.orgacs.org
Transition metal-catalyzed cyclizations have emerged as powerful tools for isoquinoline synthesis. These methods often involve C-H activation and annulation reactions. For instance, rhodium-catalyzed reactions of imine derivatives with acetylene (B1199291) surrogates can provide 3,4-unsubstituted isoquinolines. nih.gov Nickel-catalyzed [2+2+2] cycloadditions of diynes and pyridynes also offer a novel route to isoquinoline derivatives. rsc.org These methods benefit from often milder reaction conditions and a broad substrate scope. bohrium.comresearchgate.net
Aza-electrocyclization reactions provide another modern approach. For example, the thermal 6π-electrocyclization of 1-azatriene systems can lead to the formation of the isoquinoline ring. rsc.orgjst.go.jp This strategy is particularly useful for synthesizing substituted isoquinolines and has been applied in the total synthesis of natural products. rsc.org Another variant involves the 6π-electrocyclization of N-H imine intermediates generated from α-azido carbonyl compounds. organic-chemistry.org
Targeted Synthesis of 1-Methoxyisoquinoline
The introduction of a methoxy (B1213986) group at the C1 position of the isoquinoline ring requires specific synthetic strategies, either by incorporating the functionality during the ring-forming step or by functionalizing a pre-formed isoquinoline core.
Specific Synthetic Routes to Introduce the 1-Methoxy Group
A common strategy for synthesizing 1-methoxyisoquinoline involves the nucleophilic substitution of a suitable leaving group at the C1 position. The synthesis of 1-chloroisoquinoline , often prepared from isoquinoline N-oxide and a chlorinating agent like POCl₃, provides a key intermediate. chemicalbook.com This 1-chloro derivative can then undergo nucleophilic substitution with sodium methoxide (B1231860) to yield 1-methoxyisoquinoline.
Another prevalent method is the O-methylation of isoquinolin-1(2H)-one . Isoquinolin-1(2H)-ones can be synthesized through various routes, including the oxidation of 3,4-dihydroisoquinolines or directly from isoquinoline itself under harsh conditions (e.g., NaOH/KOH at 240°C). thieme-connect.de The resulting isoquinolin-1(2H)-one exists in tautomeric equilibrium with 1-hydroxyisoquinoline (B23206) and can be O-methylated using reagents like methyl iodide or dimethyl sulfate (B86663) to afford 1-methoxyisoquinoline. rsc.org
Direct C-H functionalization offers a more atom-economical approach. Regioselective metalation of an alkoxy-substituted isoquinoline at the C1 position using a strong base, such as a Knochel-Hauser base (TMPMgCl·LiCl), followed by quenching with an electrophile, can be used to introduce various substituents. d-nb.infobeilstein-journals.org While direct methylation can be challenging, this approach is valuable for installing other functional groups that can be precursors to the methoxy group.
Photocyclization Approaches for 1-Methoxy-2-azadienes
Photochemical reactions offer a unique and often mild pathway to isoquinoline derivatives. The photocyclization of 1-methoxy-2-azabuta-1,3-dienes in a neutral medium has been shown to produce isoquinolines. unirioja.es This reaction proceeds via a photoannelation process. unirioja.es
Mechanistic studies, combining experimental and computational methods, suggest that the photocyclization of 2-azadienes to isoquinolines is a unimolecular process occurring from the triplet state. researchgate.net The presence of an electron-donating group, such as a methoxy group, on the azadiene system has been found to favor the photoreaction. researchgate.net In some cases, the photocyclization can involve the loss of the methoxy group to form a phenanthrene (B1679779) ring system when starting from o-methoxystilbenes. rsc.org The irradiation of 1-methoxy-1,3,4-triphenyl-2-aza-1,3-butadiene, for example, leads to 1,4-diphenylisoquinoline (B11845507) through the loss of methanol (B129727), highlighting the versatility of these photochemical transformations. unirioja.es
Aminomethylation/Hydrogenolysis as a Strategy for 1-Methylation and Analogous Derivatization
The introduction of a methyl group at the C1 position of the isoquinoline nucleus is a critical transformation, often challenging to achieve directly with high yields and purity. An effective alternative to direct methylation is a two-step aminomethylation/hydrogenolysis sequence. nih.govbeilstein-journals.org This strategy has been successfully employed in the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. nih.gov
The process begins with the direct metalation of a protected isoquinoline precursor, such as 7-benzyloxy-6-methoxyisoquinoline, using a strong base like the Knochel-Hauser base (TMPZnCl·LiCl). While direct methylation of the resulting metalated intermediate is possible, it often leads to difficult purification challenges. nih.gov The alternative strategy involves quenching the metalated isoquinoline with Eschenmoser's salt (dimethyl(methylene)ammonium iodide). This step introduces an aminomethyl group at the C1 position, yielding a tertiary benzylamine that is significantly easier to purify than the product of direct methylation. nih.govbeilstein-journals.org
The subsequent steps involve quaternization of the tertiary amine with iodomethane, followed by hydrogenolysis. The hydrogenolysis step cleaves both the C-N bond of the quaternized aminomethyl group and, in this specific example, the O-benzyl protecting group, to furnish the desired 1-methylisoquinoline (B155361) product. nih.govbeilstein-journals.org This method provides a robust and high-yielding pathway to 1-methylated isoquinolines, overcoming the limitations of direct methylation. beilstein-journals.org
Table 1: Key Steps in Aminomethylation/Hydrogenolysis for 1-Methylation
| Step | Reagents | Intermediate/Product | Key Finding | Reference |
|---|---|---|---|---|
| Metalation | Knochel-Hauser base (TMPZnCl·LiCl) | 1-Metalated Isoquinoline | Creates a nucleophilic C1 position on the isoquinoline ring. | nih.gov |
| Aminomethylation | Eschenmoser's salt | C1-Aminomethylated Isoquinoline | Provides an easily purifiable tertiary amine intermediate. | nih.govbeilstein-journals.org |
| Quaternization | Iodomethane (CH₃I) | Quaternary Ammonium Salt | Activates the aminomethyl group for cleavage. | nih.gov |
| Hydrogenolysis | H₂, Pd/C | 1-Methylisoquinoline | Cleaves the C-N bond to form the methyl group and removes other protecting groups like benzyl (B1604629) ethers. | nih.govbeilstein-journals.org |
Enantioselective Synthesis of 1-Methoxyisoquinoline Analogues
The development of methods for the enantioselective synthesis of 1-substituted isoquinoline analogues is crucial, as the biological activity of these compounds is often dependent on their stereochemistry.
Chiral Auxiliary Mediated Approaches
Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. numberanalytics.com These molecules are temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com
In the context of isoquinoline synthesis, chiral auxiliaries can be attached to the nitrogen atom. For example, chiral N-acyliminium ions can be generated from N-acyl-1,2-dihydroisoquinolines bearing a chiral auxiliary. clockss.org The stereoselective addition of organometallic reagents (e.g., Grignard or organozinc reagents) to these chiral intermediates allows for the creation of a new stereocenter at the C1 position with high diastereoselectivity. Subsequent removal of the chiral auxiliary furnishes the enantiopure 1-substituted 1,2,3,4-tetrahydroisoquinoline (B50084). clockss.org Cysteine-derived oxazolidinones represent another class of auxiliaries that can be used, enabling a range of asymmetric transformations and subsequent conversion to synthetically versatile thioesters. nih.gov
Asymmetric Induction in 1-Substituted Tetrahydroisoquinoline Synthesis
Asymmetric induction during the formation of the tetrahydroisoquinoline core is a highly efficient strategy for producing chiral 1-substituted derivatives. Tetrahydroisoquinolines are key precursors and analogues of isoquinolines. Several methods have been developed to achieve this:
Enzymatic Pictet-Spengler Reaction: Norcoclaurine synthase (NCS) is an enzyme that catalyzes the stereoselective Pictet-Spengler reaction between dopamine (B1211576) and various aldehydes. tandfonline.com This biocatalytic approach allows for the one-step synthesis of optically active 1-substituted tetrahydroisoquinolines with high yields and excellent enantiomeric excess (ee), avoiding the need for expensive or toxic metal catalysts. tandfonline.com
Asymmetric Hydrogenation/Transfer Hydrogenation: The reduction of a prochiral 1-substituted-3,4-dihydroisoquinoline (DHIQ) is a common and effective method for creating a chiral center at C1. nih.gov This can be achieved through asymmetric transfer hydrogenation using a chiral catalyst, such as a Ru(II) complex with a chiral diamine ligand, and a hydride source like formic acid/triethylamine azeotrope or sodium formate. This method has been shown to produce (R)-salsolidine from 1-methyl-6,7-dimethoxy-DHIQ in over 99% yield and 95% ee. nih.gov
Intramolecular 1,3-Chirality Transfer: Chiral 1-substituted tetrahydroisoquinolines can be synthesized via an intramolecular 1,3-chirality transfer reaction. In this method, a chiral amino alcohol undergoes a Bi(OTf)₃-catalyzed cyclization, where the stereochemistry of the starting material directs the formation of the new chiral center at C1 through a syn Sₙ2'-type process, resulting in high diastereoselectivity. acs.org
Table 2: Comparison of Asymmetric Synthesis Methods for 1-Substituted Tetrahydroisoquinolines
| Method | Key Features | Typical Reagents/Catalysts | Achieved Selectivity (ee/dr) | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Reversible attachment of a chiral group. | N-acylisoquinolinium ions with chiral auxiliaries, organozinc reagents. | Diastereoselectivity up to 98.8/1.2. | clockss.org |
| Enzymatic Reaction | Stereoselective, environmentally benign. | Norcoclaurine Synthase (NCS), dopamine, various aldehydes. | >95% ee. | tandfonline.com |
| Asymmetric Hydrogenation | Reduction of a C=N bond. | Chiral Ru(II) catalysts, HCOOH–Et₃N. | >99% ee. | nih.gov |
| Chirality Transfer | Intramolecular transfer from an existing stereocenter. | Bi(OTf)₃, chiral amino alcohols. | Diastereomeric ratio of 98:2. | acs.org |
Synthesis of Substituted 1-Methoxyisoquinoline Derivatives
Introduction of Additional Functionalities (e.g., fluoro, chloro, bromo, methyl, trifluoromethyl, nitro)
The pharmacological profile of 1-methoxyisoquinoline can be modulated by introducing additional functional groups onto the aromatic ring. Various synthetic methods allow for the incorporation of substituents such as halogens (fluoro, chloro, bromo), alkyl groups (methyl), and electron-withdrawing groups (trifluoromethyl, nitro). googleapis.comgoogle.com
For instance, iodo-methoxyisoquinolines can be prepared by reacting a chloro-iodo heterocycle with sodium methoxide or through electrophilic iodination of a methoxyisoquinoline precursor using N-iodosuccinimide. researchgate.net The introduction of a trifluoromethyl (CF₃) group, a common modification in medicinal chemistry, can be achieved through visible-light photocatalysis, using CF₃SO₂Na as the CF₃ radical source. researchgate.net This method offers an environmentally friendly approach with high functional group tolerance. researchgate.net Patent literature also describes a wide range of substituted isoquinoline derivatives where these functional groups are incorporated to modulate biological activity. googleapis.comgoogle.comgoogle.com
Multicomponent Reactions for Diverse Isoquinoline Derivatives
Multicomponent reactions (MCRs) are powerful synthetic tools that enable the construction of complex molecules in a single step from three or more starting materials. researchgate.net These reactions are highly efficient and atom-economical, providing rapid access to diverse molecular scaffolds. acs.org
Several MCRs have been developed for the synthesis of complex isoquinoline derivatives:
1,3-Dipolar Cycloaddition: Pyrrolo[2,1-a]isoquinoline (B1256269) derivatives can be synthesized via a one-pot, three-component reaction of isoquinoline, a 2-bromoacetophenone, and an acetylenic dipolarophile. mdpi.com This reaction proceeds through the in-situ formation of an isoquinolinium N-ylide, which then undergoes a 1,3-dipolar cycloaddition. mdpi.com
Cascade Annulation Reactions: An I₂-DMSO mediated three-component [3+2] cascade annulation using methyl ketones, 1,2,3,4-tetrahydroisoquinolines (THIQ), and cyclopropenones provides a direct, metal-free route to pyrrolo[2,1-a]isoquinoline derivatives featuring a quaternary carbon center. acs.org This process involves the trifunctionalization of THIQ and C-C bond cleavage of the cyclopropenone. acs.org
Asymmetric Dearomative MCR: Chiral dihydroisoquinoline derivatives can be accessed through an asymmetric dearomative three-component reaction of isoquinoline, an allenoate, and another component, catalyzed by a chiral catalyst. chinesechemsoc.org This strategy allows for the construction of complex, enantioenriched N-heterocyclic compounds under mild conditions. chinesechemsoc.org
These MCR strategies are of significant interest for building combinatorial libraries of isoquinoline-based compounds for drug discovery programs. mdpi.com
Palladium-Catalyzed C-H Functionalization in Isoquinoline Synthesis
In the context of isoquinoline synthesis, palladium catalysis can be employed for the direct introduction of various functional groups onto the isoquinoline core. The general mechanism often proceeds through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. nih.govsnnu.edu.cn A common pathway involves a directing group on the substrate that coordinates to the palladium center, delivering the catalyst to a specific C-H bond and ensuring regioselectivity. nih.gov This leads to the formation of a cyclopalladated intermediate. nih.gov Subsequent reductive elimination or reaction with an electrophile yields the functionalized product and regenerates the active palladium catalyst. nih.gov
For instance, the C-H functionalization of arenes, the foundational structures of isoquinolines, can be achieved using palladium catalysts to introduce ketone functionalities via oxidative coupling with carbon monoxide. rsc.org Furthermore, palladium-catalyzed C-H activation has been successfully applied to the functionalization of various N-heterocycles, which are structurally related to isoquinolines. nih.gov While direct examples focusing solely on 1-methoxyisoquinoline are specific, the broader principles of palladium-catalyzed C-H functionalization of heterocycles are well-established and applicable. nih.govbeilstein-journals.org The choice of ligands, oxidants, and reaction conditions plays a critical role in determining the outcome and efficiency of these transformations. nih.govsnnu.edu.cn
Table 1: Examples of Palladium-Catalyzed C-H Functionalization Reactions
| Substrate Type | Catalyst System | Functional Group Introduced | Reference |
| Arenes | Palladium salts | Ketone | rsc.org |
| Tryptamine derivatives | Palladium catalyst | Tetrahydro-β-carboline | nih.gov |
| N-phthaloyl α-amino amides | Pd(OAc)₂, oxone, Ac₂O | β-acetoxylation | rhhz.net |
| Aryl azoles | Palladium catalyst | Aryl groups | nih.gov |
Regioselective Direct Ring Metalation
Regioselective direct ring metalation is a highly effective strategy for the functionalization of isoquinolines, particularly at the C-1 position. beilstein-journals.orgrsc.org This method involves the deprotonation of a specific C-H bond using a strong base, typically an organolithium reagent or a hindered metal amide, to form a metalated intermediate that can then react with various electrophiles. nih.govrsc.org The regioselectivity of the metalation is often directed by the electronic properties of the isoquinoline ring and the presence of directing groups. rsc.orgresearchgate.net
In the case of alkoxy-substituted isoquinolines, such as those related to 1-methoxyisoquinoline, direct metalation at the C-1 position is particularly favored due to the electron-withdrawing nature of the nitrogen atom, which increases the acidity of the adjacent C-1 proton. rsc.org The use of hindered amide bases like TMPMgCl·LiCl (Knochel-Hauser base) has proven to be highly effective for the regioselective metalation of isoquinolines at C-1. beilstein-journals.orgrsc.org
A notable application of this methodology is the synthesis of benzylisoquinoline and oxoaporphine alkaloids. rsc.org Methoxy- and benzyloxy-substituted isoquinolines can be regioselectively metalated at C-1, and the resulting organometallic species can be trapped with aromatic aldehydes to furnish aryl(isoquinolin-1-yl)carbinols. rsc.org These carbinols serve as versatile intermediates for the synthesis of a variety of alkaloids. rsc.org For example, the reaction of metalated 6,7-dimethoxyisoquinoline (B95607) with different benzaldehydes yields secondary alcohols that are precursors to alkaloids like papaverinol (B1212717) and annocherin A. rsc.org
The efficiency of the metalation and subsequent electrophilic quench can be influenced by factors such as the stoichiometry of the base, reaction time, and temperature. rsc.org While direct methylation of the metalated intermediate can sometimes be challenging, alternative strategies, such as aminomethylation followed by hydrogenolysis, have been developed to introduce a methyl group at the C-1 position. beilstein-journals.orgbeilstein-journals.org
Table 2: Examples of Regioselective Direct Ring Metalation of Isoquinolines
| Isoquinoline Substrate | Metalating Agent | Electrophile | Product Type | Reference |
| 6,7-Dimethoxyisoquinoline | TMPMgCl·LiCl | Aromatic aldehydes | Aryl(isoquinolin-1-yl)carbinols | rsc.org |
| 7-Benzyloxy-6-methoxyisoquinoline | TMPMgCl·LiCl | Iodomethane (with CuCN·2LiCl) | 1-Methylisoquinoline derivative | beilstein-journals.org |
| 7-Benzyloxy-6-methoxyisoquinoline | TMPMgCl·LiCl | Eschenmoser's salt | 1-Aminomethylisoquinoline derivative | beilstein-journals.org |
| Methoxy- and benzyloxy-substituted isoquinolines | TMPMgCl·LiCl | Aromatic aldehydes | Precursors to benzylisoquinoline and oxoaporphine alkaloids | rsc.org |
Chemical Reactivity and Transformation Mechanisms of 1 Methoxyisoquinoline
Reaction Mechanisms and Intermediate Formation
The reactivity of the isoquinoline (B145761) ring is significantly influenced by the electron-donating methoxy (B1213986) group at the C1 position. This substituent affects the electron density of the aromatic system, directing the outcomes of various chemical transformations.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.compressbooks.pub In isoquinoline, the benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. uoanbar.edu.iq The nitrogen atom's electron-withdrawing nature deactivates the heterocyclic ring, making electrophilic substitution challenging. uoanbar.edu.iqwikipedia.org
The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. dalalinstitute.compressbooks.pub This is followed by the loss of a proton to restore aromaticity. pressbooks.pub
The presence of the 1-methoxy group, an electron-donating group, activates the isoquinoline nucleus towards electrophilic attack. It increases the electron density, particularly at the ortho and para positions of the benzene ring, making these sites more favorable for substitution. However, the pyridine part of the isoquinoline is generally less reactive towards electrophiles due to the deactivating effect of the nitrogen atom. uoanbar.edu.iqwikipedia.org
Nucleophilic addition reactions involve the attack of a nucleophile on an electrophilic double or triple bond, leading to the breaking of the π-bond. wikipedia.org In the context of 1-methoxyisoquinoline, the C1 position is highly activated for nucleophilic attack. This is because the methoxy group can act as a leaving group, and the nitrogen atom can stabilize the negative charge in the transition state.
Nucleophilic substitution on the isoquinoline ring can occur, particularly when activated by certain functional groups. For instance, a carbonitrile group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles. smolecule.com Similarly, the methoxy group at the C1 position can be displaced by strong nucleophiles.
The general mechanism for nucleophilic addition to a carbon-heteroatom double bond, such as the C=N bond in the isoquinoline ring, involves the attack of the nucleophile on the partially positive carbon atom. wikipedia.org This is a key step in many synthetic transformations of isoquinoline derivatives. oup.com
Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. pku.edu.cnmdpi.com Isoquinolinium ylides can undergo 1,3-dipolar cycloaddition reactions. researchgate.net While specific examples of [2+3] cycloaddition of 1-methoxyisoquinoline with dimethyl acetylenedicarboxylate (B1228247) are not extensively detailed in the provided results, the general reactivity pattern of isoquinolines suggests their potential to participate in such transformations. researchgate.netthieme-connect.de
For instance, Rh(I)-catalyzed intramolecular [3+2] cycloaddition reactions have been developed for the synthesis of five-membered rings embedded in bicyclic structures, showcasing a modern approach to cycloadditions involving related systems. pku.edu.cn These reactions proceed through the formation of metallacyclic intermediates. pku.edu.cn
Nucleophilic Additions and Substitutions
Role of the 1-Methoxy Group in Modulating Reactivity
The 1-methoxy group plays a crucial role in modulating the reactivity of the isoquinoline ring system. As an electron-donating group, it influences the electronic properties and, consequently, the chemical behavior of the molecule. rsc.org
Activation towards Electrophilic Attack: The methoxy group increases the electron density of the aromatic system, making it more susceptible to electrophilic aromatic substitution.
Directing Effect: It directs incoming electrophiles primarily to the ortho and para positions of the benzene ring.
Activation for Nucleophilic Substitution: The C1 position is activated for nucleophilic attack, as the methoxy group can be a good leaving group, facilitated by the nitrogen atom.
Influence on Biological Activity: The electronic properties conferred by the methoxy group can affect the molecule's interaction with biological targets. ontosight.ai
The table below summarizes the effect of the 1-methoxy group on the reactivity of the isoquinoline core.
| Reaction Type | Effect of 1-Methoxy Group | Favored Positions for Attack |
| Electrophilic Aromatic Substitution | Activating | ortho and para to the methoxy group on the benzene ring |
| Nucleophilic Substitution | Activating | C1 position |
Derivatization Strategies for Pharmacological and Synthetic Applications
Derivatization is a key strategy in medicinal chemistry and organic synthesis to modify the properties of a lead compound or to create new molecules with desired activities. ddtjournal.comresearchgate.netspectroscopyonline.com 1-Methoxyisoquinoline serves as a versatile scaffold for such modifications. angenechemical.comresearchgate.net
Functional group interconversion (FGI) is the process of converting one functional group into another. solubilityofthings.comscribd.com This is a fundamental aspect of organic synthesis, allowing for the strategic manipulation of a molecule's reactivity and properties. solubilityofthings.com
In the context of 1-methoxyisoquinoline derivatives, various functional groups can be interconverted to access a wider range of compounds. For example:
Oxidation and Reduction: An aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Substitution: The methoxy group itself can be replaced by other nucleophiles.
Nitrile Group Transformations: A nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid. smolecule.com
The table below provides examples of common functional group interconversions applicable to derivatives of 1-methoxyisoquinoline. solubilityofthings.comub.eduvanderbilt.edu
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| Aldehyde (-CHO) | KMnO₄ or CrO₃ | Carboxylic Acid (-COOH) |
| Aldehyde (-CHO) | NaBH₄ or LiAlH₄ | Alcohol (-CH₂OH) |
| Methoxy (-OCH₃) | Strong Nucleophile (e.g., NaOMe) | Substituted Ether |
| Nitrile (-CN) | H₂, Catalyst | Primary Amine (-CH₂NH₂) |
| Nitrile (-CN) | H₃O⁺ | Carboxylic Acid (-COOH) |
| Alcohol (-OH) | SOCl₂ or PBr₃ | Halide (-X) |
These derivatization strategies, coupled with a deep understanding of the reactivity of the 1-methoxyisoquinoline core, provide a powerful platform for the synthesis of novel compounds with potential pharmacological applications. researchgate.net
Formation of Salt Forms (e.g., Hydrochloride) and their Implications
The chemical reactivity of 1-methoxyisoquinoline is significantly influenced by the basic nature of the nitrogen atom within its heterocyclic ring system. This basicity allows it to react with various acids to form the corresponding salts. The formation of these salts, particularly the hydrochloride salt, is a common transformation with important implications for the compound's physical and chemical properties.
The synthesis of isoquinoline hydrochloride salts is a standard procedure in organic chemistry. For derivatives of isoquinoline, this typically involves dissolving the free base in an appropriate organic solvent, followed by the addition of hydrochloric acid (HCl). The acid can be introduced in various forms, such as an aqueous solution or as a gas dissolved in a solvent like isopropanol (B130326) or ethanol. This acid-base reaction leads to the protonation of the nitrogen atom in the isoquinoline ring, forming the hydrochloride salt which often precipitates from the solution and can be isolated as a solid. mdpi.com For instance, the preparation of hydrochloride salts for various substituted isoquinolines has been documented by dissolving the base and adding a solution of hydrochloric acid gas in an alcohol, leading to the precipitation of the salt. mdpi.com
The primary implication of converting 1-methoxyisoquinoline to its hydrochloride salt is the significant modification of its physical properties. One of the most critical changes is the increase in aqueous solubility. ontosight.ai The salt form is ionic, which generally leads to much higher solubility in polar solvents like water compared to the free base form. This is a crucial factor in many applications, including pharmaceutical research, where enhanced water solubility can improve a compound's bioavailability. ontosight.ai For example, studies on other complex molecules have shown that converting a compound to a salt form, such as a mesylate or hydrochloride, can increase aqueous solubility by several fold, directly impacting its absorption in biological systems.
Below is a data table summarizing the properties of 1-methoxyisoquinoline and the general, expected properties of its hydrochloride salt based on established chemical principles and data from related isoquinoline compounds.
| Property | 1-Methoxyisoquinoline (Free Base) | 1-Methoxyisoquinoline Hydrochloride (Salt Form) | Implication of Salt Formation |
| Molecular Formula | C₁₀H₉NO nih.gov | C₁₀H₁₀ClNO | Addition of HCl |
| Molecular Weight | 159.18 g/mol nih.gov | 195.64 g/mol | Increased molecular mass |
| Physical State | Liquid or low-melting solid | Crystalline solid mdpi.com | Improved handling and stability |
| Aqueous Solubility | Sparingly soluble | Generally high | Enhanced solubility for aqueous applications |
| Basicity (pKa) | Weakly basic (Predicted pKa for isomer: ~5.55) guidechem.com | Acidic (due to the conjugate acid) | Altered pH and reactivity in solution |
| Stability | Variable | Generally higher crystalline stability ontosight.ai | Longer shelf-life and formulation stability |
Biological Activities and Pharmacological Implications of 1 Methoxyisoquinoline and Its Derivatives
Overview of Diverse Biological Activities within Isoquinoline (B145761) Alkaloids
Isoquinoline alkaloids, a vast and structurally diverse group of naturally occurring compounds, are predominantly found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae. wikipedia.orgncn.gov.pl These compounds, characterized by an isoquinoline ring system, have been a subject of significant interest in pharmacology and natural products chemistry for centuries due to their wide array of biological activities. numberanalytics.comnumberanalytics.com
Historically, plants rich in isoquinoline alkaloids, like the opium poppy, have been utilized in traditional medicine for their analgesic and anti-inflammatory properties. numberanalytics.comnih.govamerigoscientific.com Modern research has expanded upon these traditional uses, revealing a broad spectrum of pharmacological effects including anticancer, antimicrobial, antifungal, antimalarial, and neuroprotective activities. numberanalytics.comnih.govmedchemexpress.comnih.gov
The diverse pharmacological potential of isoquinoline alkaloids stems from their varied chemical structures, which can range from simple isoquinolines to more complex structures like benzylisoquinolines, aporphines, and protoberberines. numberanalytics.comnumberanalytics.com This structural diversity allows them to interact with a multitude of biological targets, including enzymes, receptors, and nucleic acids, leading to their wide-ranging effects. nih.govnih.gov Many isoquinoline alkaloids serve as lead compounds for the development of new therapeutic agents. numberanalytics.com
Anticancer and Antiproliferative Activities
Isoquinoline alkaloids have demonstrated significant potential as anticancer and antiproliferative agents, acting through various mechanisms to inhibit cancer cell growth and induce cell death. nih.govnih.gov These compounds can trigger cell cycle arrest, apoptosis (programmed cell death), and autophagy. nih.govresearchgate.netresearchgate.net
One of the key mechanisms of their anticancer action is the inhibition of cell proliferation. numberanalytics.com For instance, berberine (B55584), a well-studied protoberberine alkaloid, has been shown to inhibit the growth of various cancer cell lines, including those from breast, lung, and colon cancers. numberanalytics.com The anticancer effects of isoquinoline alkaloids are often attributed to their ability to bind to DNA and RNA, disrupting their structure and interfering with replication and transcription processes. nih.gov Some, like sanguinarine (B192314) and chelerythrine (B190780), have been shown to form adducts with DNA. nih.gov
Furthermore, certain isoquinoline alkaloids target the mitotic microtubules, which are essential for cell division. nih.gov Compounds like noscapine, chelidonine, and some indolo[2,1-a]isoquinolines disrupt microtubule structure and inhibit their polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. nih.gov
The table below summarizes the anticancer activities of selected isoquinoline alkaloids.
| Alkaloid | Cancer Cell Line | Observed Effect |
| Berberine | Breast, Lung, Colon | Inhibition of cell growth numberanalytics.com |
| Noscapine | MCF-7, MDA-MB-231, CEM | Mitotic arrest followed by apoptosis nih.gov |
| Sanguinarine | Hela | Microtubule depolymerization, inhibition of cell proliferation nih.gov |
| Chelidonine | - | Disruption of microtubular structure, inhibition of tubulin polymerization nih.gov |
Anti-inflammatory Effects
Many isoquinoline alkaloids possess notable anti-inflammatory properties. nih.govamerigoscientific.comnih.gov These compounds can modulate various inflammatory pathways, making them promising candidates for the treatment of inflammatory diseases. researchoutreach.orgfrontiersin.org
Berberine, for example, exerts anti-inflammatory effects by downregulating the gene expression of pro-inflammatory cytokines in diabetic mice. medchemexpress.com It can also inhibit the production of tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS), all of which are key mediators of inflammation. mdpi.com Similarly, tetrandrine (B1684364) has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response. mdpi.com
A novel isoquinoline alkaloid, Litcubanine A, isolated from Litsea cubeba, has demonstrated significant anti-inflammatory activity by inhibiting the activation of inflammatory macrophages through the NF-κB pathway. frontiersin.org This leads to a decrease in the secretion of inflammatory factors like iNOS, TNF-α, and IL-1β. frontiersin.org Another study on isoquinoline-1-carboxamide (B73039) derivatives found that they could suppress the production of pro-inflammatory mediators in microglial cells, suggesting their potential in treating neuroinflammation. mdpi.com
The table below highlights the anti-inflammatory mechanisms of some isoquinoline alkaloids.
| Alkaloid/Derivative | Mechanism of Action | Key Findings |
| Berberine | Downregulation of pro-inflammatory cytokines; Inhibition of TNF-α, COX-2, iNOS medchemexpress.commdpi.com | Reduces inflammation in various models. medchemexpress.commdpi.com |
| Tetrandrine | Inhibition of NLRP3 inflammasome activation mdpi.com | Reduces neurological deficit and brain edema in mice. mdpi.com |
| Litcubanine A | Inhibition of NF-κB pathway in macrophages frontiersin.org | Decreases secretion of iNOS, TNF-α, and IL-1β. frontiersin.org |
| Isoquinoline-1-carboxamides | Suppression of pro-inflammatory mediators in microglia mdpi.com | Potential for treating neuroinflammatory disorders. mdpi.com |
Antimicrobial and Antifungal Properties
Isoquinoline alkaloids have demonstrated a broad spectrum of antimicrobial and antifungal activities, making them a valuable source for the development of new anti-infective agents. numberanalytics.comamerigoscientific.comnih.gov Their mechanisms of action are diverse and can involve disrupting microbial cell structures, inhibiting essential enzymes, or interfering with microbial DNA.
Berberine is a prominent example with well-documented antimicrobial activity against a range of microorganisms. numberanalytics.com Extracts from Macleaya cordata, rich in isoquinoline alkaloids, have shown promising activity against bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov
In terms of antifungal properties, several isoquinoline derivatives have been synthesized and tested, showing significant efficacy. jlu.edu.cnresearchgate.net For instance, novel isoquinoline derivatives incorporating a diphenyl ether fragment exhibited high inhibition rates against plant pathogenic fungi like Physalospora piricola and Rhizotonia cerealis. jlu.edu.cn Another study found that certain isoquinoline derivatives had potent antifungal activities against Candida albicans and Cryptococcus neoformans. nih.gov
Research has also explored the structure-activity relationships of these compounds, finding that features like a quaternary nitrogen and a methylenedioxy group at specific positions can enhance their antimicrobial and antifungal effects. benthamscience.com
The table below summarizes the antimicrobial and antifungal activities of various isoquinoline alkaloids and their derivatives.
| Compound/Extract | Target Organism | Activity |
| Berberine | Various microorganisms | Antimicrobial numberanalytics.com |
| Macleaya cordata extract | Staphylococcus aureus, Escherichia coli | Antibacterial nih.gov |
| Isoquinoline derivatives with diphenyl ether | Physalospora piricola, Rhizotonia cerealis | Antifungal jlu.edu.cn |
| (+)-Actinodaphnine, (+)-N-Me-actinodaphnine | Candida albicans, Cryptococcus neoformans | Antifungal nih.gov |
| Chelerythrine | Pseudomonas aeruginosa | Antibacterial mdpi.com |
| Sanguinarine | Staphylococcus aureus | Antibacterial mdpi.com |
Analgesic and Antipyretic Properties
Certain isoquinoline alkaloids are well-known for their analgesic (pain-relieving) properties, with morphine being the most prominent example, widely used for treating severe pain. wikipedia.orgnumberanalytics.com Codeine, another opium alkaloid, also possesses analgesic effects. wikipedia.orgnumberanalytics.com The analgesic actions of these compounds are primarily mediated through their interaction with opioid receptors in the central nervous system.
Beyond the well-known opium alkaloids, other isoquinoline compounds have also been investigated for their analgesic potential. nih.gov Research on synthetic analogs of isoquinoline alkaloids has identified compounds with promising analgesic activity. biomedpharmajournal.org A study on Hypecoum erectum, a plant used in traditional medicine, identified four major isoquinoline alkaloids as the bioactive constituents responsible for its anti-inflammatory and analgesic effects. nih.gov
While the analgesic properties of isoquinoline alkaloids are well-documented, their antipyretic (fever-reducing) effects are less extensively studied. However, some traditional uses and pharmacological screenings suggest that certain isoquinoline-containing plants and their extracts may possess antipyretic activity.
Antimalarial and Antiparasitic Activities
Isoquinoline alkaloids have emerged as a significant class of compounds with promising antimalarial and antiparasitic activities. medchemexpress.com The urgent need for new drugs against parasitic diseases, particularly malaria, has driven research into natural products like isoquinoline alkaloids.
Several isoquinoline-based compounds have shown inhibitory activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, including drug-resistant strains. medchemexpress.com The structural diversity of isoquinoline alkaloids allows for a range of interactions with parasitic targets.
Beyond malaria, isoquinoline alkaloids have also been investigated for their activity against other parasites. The broad biological activity of this class of compounds suggests their potential as a source for the development of novel antiparasitic agents.
Neuroprotective Effects
Isoquinoline alkaloids have demonstrated significant neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.comdoaj.orgnih.gov These compounds exert their neuroprotective actions through multiple mechanisms, including reducing oxidative stress, inhibiting neuroinflammation, and modulating neurotransmitter systems. mdpi.comresearchgate.netnih.gov
Several isoquinoline alkaloids, such as berberine, tetrandrine, and nuciferine, have been shown to possess neuroprotective properties. researchgate.net Berberine, for instance, can protect nerve cells from oxidative damage by activating antioxidant enzymes. mdpi.com Tetrandrine has been found to reduce neuronal damage by maintaining intracellular calcium homeostasis. mdpi.com
Furthermore, some isoquinoline alkaloids can inhibit enzymes like acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease. researchgate.net The ability of certain isoquinoline alkaloids to interfere with the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease, has also been investigated. nih.govnih.gov For example, sanguinarine and chelerythrine have been shown to inhibit the aggregation of Aβ1-42. nih.govnih.gov
The table below details the neuroprotective mechanisms of some isoquinoline alkaloids.
| Alkaloid | Mechanism of Action | Potential Therapeutic Application |
| Berberine | Activation of antioxidant enzymes, anti-inflammatory effects mdpi.com | Neurodegenerative diseases researchgate.net |
| Tetrandrine | Maintenance of intracellular calcium homeostasis, anti-inflammatory effects mdpi.com | Neurodegenerative diseases researchgate.net |
| Nuciferine | Reduction of oxidative stress damage mdpi.com | Neurodegenerative diseases researchgate.net |
| Sanguinarine, Chelerythrine | Inhibition of β-amyloid aggregation nih.govnih.gov | Alzheimer's disease nih.govnih.gov |
Enzyme Inhibition (e.g., Kinases, Protein Tyrosine Phosphatases, PARP)
The isoquinoline scaffold is a key structural motif in a multitude of enzyme inhibitors, and the introduction of a methoxy (B1213986) group at the 1-position can significantly influence potency and selectivity. Derivatives of 1-methoxyisoquinoline have been identified as potent inhibitors of several key enzyme families, including kinases, poly (ADP-ribose) polymerases (PARP), and various metabolic enzymes.
Kinase Inhibition Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders. Several isoquinoline-based derivatives have been developed as kinase inhibitors.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a crucial kinase in inflammatory signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 (IL-1) receptors. acs.org A fragment-based drug design approach led to the discovery of PF-06650833 (Zimlovisertib), a potent and selective IRAK4 inhibitor. nih.govosti.gov This clinical candidate, chemically named 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, emerged from the optimization of a micromolar fragment hit to a compound with nanomolar potency in cellular assays. nih.gov PF-06650833 demonstrates excellent kinase selectivity and possesses pharmacokinetic properties suitable for oral administration. nih.govosti.gov
Rho-kinase: Fasudil, an isoquinoline sulfonamide-based compound, is a known Rho-kinase inhibitor that has undergone clinical investigation. japsonline.comjapsonline.com
PIM Kinases: Certain 1-sulfonyl-6-methoxy-isoquinoline derivatives have been identified as inhibitors of PIM kinases, with a particular affinity for PIM-1 kinase. google.com
Other Kinases: Isoquinoline derivatives have also been investigated as inhibitors for other kinases, such as the vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.net
Poly (ADP-ribose) Polymerase (PARP) Inhibition PARP enzymes, especially PARP-1, are essential for DNA repair. nih.gov Inhibiting PARP is a validated therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govwikipedia.org Isoquinolinone derivatives, which are structurally related to 1-methoxyisoquinoline, have been developed as highly potent PARP inhibitors. nih.gov
By targeting specific amino acid residues (GLU988 and LYS903) in the PARP-1 active site, isoquinolinone and naphthyridinone analogues were designed. nih.gov Optimization of these scaffolds led to the identification of a preclinical candidate, compound 34 , which is a novel, highly potent, and orally bioavailable PARP-1 inhibitor. nih.gov This compound showed significant antitumor efficacy in preclinical breast cancer models, both as a single agent and in combination with chemotherapy. nih.gov
Another study focused on designing 3-arylisoquinolin-1-ones as inhibitors of tankyrases (TNKS-1 and TNKS-2), which are members of the PARP family. nus.edu.sg These efforts produced a range of highly potent and selective tankyrase inhibitors, with a synthesis route that utilized 3-bromo-1-methoxy-5-nitro-isoquinoline as a key intermediate. nus.edu.sg
Other Enzyme Inhibition The versatility of the isoquinoline core extends to other enzyme classes:
Aldo-Keto Reductase 1C3 (AKR1C3): This enzyme is a target for prostate cancer. japsonline.com Quantitative structure-activity relationship (QSAR) studies have been performed on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives to optimize their AKR1C3 inhibitory activity. japsonline.comjapsonline.com
α-Glucosidase: This enzyme is a target for managing type 2 diabetes. nih.gov A series of indolo[1,2-b]isoquinoline derivatives were found to be potent α-glucosidase inhibitors, with one compound being approximately 186 times more active than the standard drug acarbose (B1664774). nih.gov
HIV Reverse Transcriptase (RT): The RNase H function of HIV RT is a key viral enzymatic activity. nih.gov 2-Hydroxyisoquinoline-1,3-dione derivatives have been evaluated as inhibitors, with certain substitution patterns leading to potent and selective inhibition of RNase H over the polymerase function. nih.gov
Table 1: Examples of Enzyme Inhibition by Isoquinoline Derivatives
| Derivative Class | Target Enzyme | Key Findings | Reference(s) |
|---|---|---|---|
| Methoxyisoquinoline Carboxamides | IRAK4 Kinase | PF-06650833 (Zimlovisertib) is a potent, selective, and orally bioavailable inhibitor developed from fragment-based screening. | acs.org, nih.gov, researchgate.net |
| Isoquinolinones / Naphthyridinones | PARP-1 | Compound 34 showed remarkable preclinical antitumor efficacy in a BRCA1 mutant breast cancer model. | nih.gov |
| 3-Arylisoquinolin-1-ones | Tankyrase (TNKS-1/2) | Potent and selective inhibitors were developed to explore the hydrophobic cavity in the enzyme's active site. | nus.edu.sg |
| Indolo[1,2-b]isoquinolines | α-Glucosidase | Derivatives showed potent inhibition, significantly stronger than the control drug acarbose (e.g., Compound 11 IC₅₀ = 3.44 µM). | nih.gov |
| 2-Hydroxyisoquinoline-1,3-diones | HIV RT (RNase H) | Substituted derivatives achieved potent and selective inhibition of the RNase H function (e.g., Compound 9c IC₅₀ = 0.2 µM). | nih.gov |
Structure-Activity Relationship (SAR) Studies of 1-Methoxyisoquinoline Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into effective drugs. For isoquinoline derivatives, SAR analyses have elucidated how chemical modifications to the core structure impact biological activity.
Impact of Substituent Position and Nature (e.g., methoxy, chloro, fluoro, methyl) on Biological Activity
The type of substituent and its position on the isoquinoline ring system are critical determinants of pharmacological activity and selectivity.
Methoxy Groups: The position of methoxy groups is crucial. In the development of the IRAK4 inhibitor PF-06650833, the presence of methoxy groups at both the C1 and C7 positions of the isoquinoline ring was a key feature of the final potent molecule. acs.org In a series of 3-arylisoquinolin-1-one inhibitors of tankyrase, methyl and methoxy groups were found to be optimal at the 5-position. nus.edu.sg For 2-hydroxyisoquinoline-1,3-dione analogues targeting HIV RNase H, the addition of a C-7 methoxy group to a C-6 aryl substituted analogue slightly decreased inhibitory activity. nih.gov
Halogens (Fluoro, Chloro): Halogen atoms are frequently used to modulate electronic properties and metabolic stability. In a series of tetrahydroisoquinoline-based NMDA receptor modulators, compounds with halogens (chloro, bromo) in the meta-position of the A-ring were active, while a fluorine at that position resulted in modest potency at only one subunit. nih.gov
Aryl and Alkyl Groups: For tankyrase inhibitors, an aryl group at the 3-position of the isoquinolinone core was found to be essential for activity. nus.edu.sg The potency was further influenced by substituents on this aryl ring, with para-substituents being optimal, small meta-substituents being tolerated, and ortho-substituents reducing or abolishing activity. nus.edu.sg In a study of AKR1C3 inhibitors, substitution with a nitro group at the fifth position of a quinoline (B57606) ring showed increased bioactivity compared to substitution at the sixth or seventh positions. japsonline.com Similarly, methoxy, hydroxyl, and cyano groups at the fifth position also enhanced bioactivity. japsonline.com
General Trends: The biological activity of derivatives is often governed by the electronic properties of the substituents. rsc.org In the design of GPR41 modulators based on a tetrahydroquinolone scaffold, modifying an aryl group attached to a furan (B31954) moiety from a 2-(trifluoromethoxy)benzene to a di- or trifluorobenzene switched the compound's activity from antagonistic to agonistic. nih.gov This highlights that subtle electronic changes can dramatically alter the pharmacological profile.
Table 2: Summary of Substituent Effects on the Biological Activity of Isoquinoline Derivatives
| Position | Substituent | Target | Effect on Activity | Reference(s) |
|---|---|---|---|---|
| C1 | Methoxy (-OCH₃) | IRAK4 | Part of the core structure of a potent inhibitor. | acs.org |
| C3 | Aryl | Tankyrase | Essential for activity; para-substituents on the aryl ring are optimal. | nus.edu.sg |
| C5 | Methoxy (-OCH₃), Methyl (-CH₃) | Tankyrase | Optimal substituents for potent inhibition. | nus.edu.sg |
| C5 | Nitro, Methoxy, Hydroxyl, Cyano | AKR1C3 | Increased bioactivity compared to other positions. | japsonline.com |
| C6 | Aniline Moiety | HER2/EGFR | Influences selectivity for HER2 over EGFR in quinazoline (B50416) derivatives. | nih.gov |
Influence of Ring Saturation (e.g., tetrahydroisoquinoline) on SAR
Saturation of the pyridine (B92270) ring in isoquinoline to form 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) significantly alters the molecule's three-dimensional shape and conformational flexibility, which profoundly impacts its interaction with biological targets. rsc.org The THIQ scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous natural and synthetic compounds with diverse biological activities. rsc.orgmdpi.com
Conformational Rigidity: The saturated THIQ core provides a more rigid and defined three-dimensional structure compared to the planar isoquinoline ring. This conformational constraint can lead to higher affinity and selectivity for a specific biological target by locking the molecule into a bioactive conformation.
Diverse Biological Targets: The THIQ nucleus is a versatile scaffold for designing compounds targeting a wide range of biological systems. rsc.org These include ligands for dopamine (B1211576) and melatonin (B1676174) receptors, as well as inhibitors of enzymes like acetylcholinesterase. mdpi.comresearchgate.net For example, SAR studies on THIQ derivatives as N-Methyl-D-Aspartate (NMDA) receptor modulators revealed that modifications to each of the aromatic rings on the THIQ core led to varying degrees of potency and selectivity. nih.gov
Synthetic Accessibility: The development of synthetic strategies like the Pictet-Spengler and Bischler-Napieralski reactions, followed by reduction, has made a wide variety of substituted THIQ analogues accessible for biological screening and SAR studies. rsc.org
Role of Specific Chemical Moieties (e.g., methoxy groups, phenyl rings) in Target Interaction
Specific functional groups are often responsible for the key binding interactions that determine a molecule's biological effect.
Methoxy Groups: The methoxy group can play a dual role in molecular interactions. It is generally considered lipophilic, which can enhance membrane permeability. ontosight.ai However, the oxygen atom can also act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's binding pocket. ontosight.ai In a series of tankyrase inhibitors, a methoxy group at the 5-position of the isoquinolinone ring was found to be an optimal substituent for potency. nus.edu.sg Computational studies on 6-Methoxyisoquinoline have helped identify the reactive electrophilic and nucleophilic sites on the molecule, which govern its interactions. researchgate.net
Phenyl Rings: Aromatic rings, such as a phenyl substituent, are critical for engaging with hydrophobic pockets in target proteins through van der Waals forces and π-π stacking interactions. In the case of 3-arylisoquinolin-1-one inhibitors of tankyrase, the 3-aryl unit was shown to be located in a large hydrophobic cavity within the enzyme's active site. nus.edu.sg The substituents on this phenyl ring projected into a tunnel leading towards the solvent-exposed exterior, explaining the observed SAR where para-substituents were favored. nus.edu.sg
Mechanisms of Biological Action at the Molecular Level
Understanding how 1-methoxyisoquinoline derivatives exert their pharmacological effects requires examining their interactions with specific molecular targets. These interactions, governed by the principles of pharmacodynamics, involve the binding of the ligand (the drug molecule) to a biological macromolecule, thereby initiating a cascade of events that results in a physiological response. basicmedicalkey.com
Interaction with Biological Targets (e.g., Receptors, Enzymes, Ion Channels)
The biological activity of 1-methoxyisoquinoline and its derivatives stems from their ability to bind to and modulate the function of various proteins. ontosight.ai
Interaction with Receptors Receptors are proteins that bind to specific signaling molecules (ligands) and initiate a cellular response. msc-mu.com Isoquinoline derivatives have been shown to interact with several receptor types.
G-Protein Coupled Receptors (GPCRs): This is the largest family of receptors and a common drug target. ksumsc.com A series of isoquinoline and tetrahydroisoquinoline derivatives were developed as potent agonists for melatonin receptors (MT1 and MT2), which are GPCRs. researchgate.net This suggests that the isoquinoline scaffold can be effectively accommodated within the binding pocket of these receptors.
Ligand-Gated Ion Channels: These receptors are ion channels that open or close in response to the binding of a ligand. msc-mu.comksumsc.comrevisedental.com The NMDA receptor, a channel crucial for neurotransmission, is a key example. A class of tetrahydroisoquinoline derivatives was found to act as potentiators of GluN2B-containing NMDA receptors. nih.gov SAR studies showed that specific substitutions on the tetrahydroisoquinoline core were required for this activity, indicating a precise fit within an allosteric binding site on the receptor complex. nih.gov
Interaction with Enzymes As detailed in section 4.1.7, enzyme inhibition is a primary mechanism of action for many isoquinoline derivatives. The interaction often occurs at the enzyme's active site.
Kinases: The IRAK4 inhibitor PF-06650833 was developed through fragment-based design focused on engaging the enzyme's active site. acs.orgosti.gov The binding mode often involves competition with the endogenous substrate, such as ATP. Co-crystal structures of inhibitors bound to their target kinase are invaluable for understanding these interactions and guiding further optimization. osti.gov
PARP: PARP inhibitors function by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for the catalytically active site. wikipedia.org The design of potent isoquinolinone-based PARP-1 inhibitors specifically exploited interactions with key amino acid residues, GLU988 and LYS903, within this site. nih.gov Furthermore, crystal structures of 3-arylisoquinolin-1-one inhibitors bound to TNKS-2 revealed that the aryl group occupies a large hydrophobic pocket, providing a structural rationale for the observed SAR. nus.edu.sg
Interaction with Ion Channels While distinct from ligand-gated ion channels, other ion channels can also be targets. ucl.ac.uk Drugs can directly bind to and block the pore of voltage-gated ion channels or modulate their function allosterically. basicmedicalkey.com The action of tetrahydroisoquinoline derivatives on NMDA receptors is a prime example of modulating a ligand-gated ion channel to alter the flow of ions across the cell membrane. nih.gov The binding of these molecules to the receptor changes its conformation, thereby altering its function in neurotransmission, cardiac conduction, or muscle contraction. msc-mu.com
Modulation of Signal Transduction Pathways
Signal transduction pathways are complex communication networks that govern fundamental cellular activities such as growth, differentiation, and metabolism. anygenes.com The disruption of these pathways is a hallmark of many diseases, including cancer. anygenes.com Isoquinoline alkaloids and their derivatives have been shown to exert their pharmacological effects by modulating various components of these intricate signaling cascades.
The mechanism of action often involves the binding of the compound to specific cellular targets like receptors or enzymes, which then initiates a cascade of intracellular events. berkeley.eduyoutube.com This can involve phosphorylation and dephosphorylation events catalyzed by protein kinases and phosphatases, which act as molecular switches in the signaling process. youtube.com Key signaling pathways frequently implicated in the action of therapeutic compounds include the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt/mTOR, and JAK/STAT pathways. anygenes.com
Research into derivatives of 1-methoxyisoquinoline has highlighted their potential to interfere with critical signaling nodes. For example, a derivative of 1-methoxyisoquinoline, 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), has been identified as a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). researchgate.net IRAK4 is a crucial kinase in the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), leading to inflammatory responses. researchgate.net Inhibition of IRAK4 kinase activity can block downstream signaling and has therapeutic potential for inflammatory diseases like rheumatoid arthritis and lupus. researchgate.net
Furthermore, certain metal complexes incorporating 1-methoxyisoquinoline derivatives have demonstrated the ability to induce cytotoxic effects in cancer cells through the modulation of signaling pathways. One such complex was found to trigger cell death in A549 lung cancer cells by activating the autophagic MAPK signaling pathway. unito.it The MAPK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its modulation represents a key strategy in cancer therapy. nih.gov Natural compounds, in general, are known to down-regulate such activated signaling pathways, leading to the inhibition of cancer cell proliferation and metastasis. nih.gov
The modulation of these pathways is often achieved through the interaction of the compound with specific proteins. The signal is then relayed through a series of protein interactions and modifications, ultimately leading to a cellular response, such as the activation or repression of target genes. anygenes.com
Table 1: Examples of Signal Pathway Modulation by Isoquinoline Derivatives
| Derivative Class/Compound | Target Pathway/Protein | Observed Effect | Therapeutic Implication | Reference |
|---|---|---|---|---|
| 1-Methoxyisoquinoline Derivative (PF-06650833) | Interleukin-1 Receptor Associated Kinase 4 (IRAK4) | Potent and selective inhibition of IRAK4 kinase activity. | Treatment of inflammatory diseases (e.g., rheumatoid arthritis, lupus). | researchgate.net |
| Metal complex of a 1-methoxyisoquinoline derivative | MAPK Signaling Pathway | Activation of the autophagic MAPK pathway in A549 cells. | Anticancer activity through induction of autophagy. | unito.it |
| General Isoquinoline Alkaloids | PI3K/Akt/mTOR Pathway | Inhibition of signaling, leading to reduced cell proliferation and survival. | Anticancer potential. | nih.gov |
Induction of Cellular Processes (e.g., Apoptosis, Cell Cycle Arrest)
Beyond modulating signaling pathways, 1-methoxyisoquinoline and its derivatives can directly influence fundamental cellular processes, most notably apoptosis (programmed cell death) and cell cycle arrest. These mechanisms are critical for their potential anticancer activities.
Apoptosis is an essential process for removing damaged or unwanted cells. It can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Research has shown that derivatives of 1-methoxyisoquinoline can induce apoptosis in cancer cells. For instance, a new 1,5-dihydroxy-4-methoxyisoquinoline isolated from Scolopendra subspinipes mutilans demonstrated moderate cytotoxicity against five different esophageal squamous cancer cell lines, with IC50 values ranging from 13 to 26 μM. researchgate.net Another study reported that a platinum(IV) complex containing a 1-methoxyisoquinoline derivative exerted strong cytotoxic effects on A549 lung cancer cells by activating the apoptosis pathway. unito.it
The induction of apoptosis by natural compounds often involves the inhibition of anti-apoptotic proteins (like Bcl-xL) and the activation of pro-apoptotic proteins (like Bak), leading to the activation of caspases, which are the executioners of cell death. nih.gov
Cell cycle arrest is another key mechanism by which the proliferation of cancer cells can be halted. The cell cycle is a tightly regulated process, and compounds that interfere with it can prevent cells from dividing. Some isoquinoline derivatives have been shown to induce cell cycle arrest. koreascience.kr For example, prunetrin, a flavonoid, was found to arrest the cell cycle in the G2/M phase in liver cancer cells by decreasing the expression of key proteins like Cyclin B1 and CDK1/CDC2. nih.gov While not a direct derivative of 1-methoxyisoquinoline, this illustrates a common mechanism for natural products. nih.gov Similarly, some isoquinoline-based tubulin inhibitors (IQTubs) have been shown to act as microtubule depolymerizers, a mechanism that can lead to mitotic arrest and apoptosis. uni-muenchen.de
Table 2: Cellular Processes Induced by 1-Methoxyisoquinoline Derivatives and Related Compounds
| Compound | Cell Line | Induced Process | Key Molecular Events | Reference |
|---|---|---|---|---|
| 1,5-Dihydroxy-4-methoxyisoquinoline | Esophageal Squamous Cancer Cells | Cytotoxicity/Apoptosis | IC50 values of 13-26 μM. | researchgate.net |
| Pt(IV) complex with 1-methoxyisoquinoline derivative | A549 (Lung Cancer) | Apoptosis & Autophagy | Activation of apoptotic and autophagic MAPK signaling pathways. | unito.it |
| Prunetrin (Flavonoid example) | Hep3B (Liver Cancer) | Cell Cycle Arrest (G2/M) & Apoptosis | Decreased Cyclin B1/CDK1; Cleavage of PARP and caspase-3. | nih.gov |
| Isoquinoline-based Tubulin Inhibitors (IQTubs) | Various | Microtubule Depolymerization | Inhibition of tubulin polymerization, leading to cell cycle arrest. | uni-muenchen.de |
Inhibition of Virulence Gene Regulatory Systems and Virulence Factors
The rise of antimicrobial resistance has spurred the development of alternative therapeutic strategies, including anti-virulence therapy. nih.govnih.gov This approach aims to disarm pathogens by inhibiting their virulence factors rather than killing them, which is thought to exert less selective pressure for the development of resistance. nih.govfrontiersin.org Virulence factors are molecules that enable bacteria to colonize a host, evade the immune system, and cause disease. nih.govfrontiersin.org These include toxins, adhesins, and components of biofilm matrices. frontiersin.org
The expression of many virulence factors is controlled by complex regulatory systems, such as quorum sensing (QS). nih.gov QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. semanticscholar.org Interfering with QS, a strategy known as quorum quenching, is a major avenue of anti-virulence research. scielo.org.mx
While specific studies on 1-methoxyisoquinoline are limited in this area, isoquinoline alkaloids as a class are known for their antimicrobial properties. nih.gov The mechanisms by which compounds can inhibit virulence are diverse. They can involve:
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host defenses. frontiersin.org Anti-virulence agents can prevent the initial attachment of bacteria, disrupt the biofilm matrix, or interfere with the signaling pathways that control biofilm formation. frontiersin.orgmdpi.com
Neutralization of Toxins: Some agents can directly neutralize bacterial toxins or inhibit their secretion, reducing host damage. nih.gov
Inhibition of Motility: Flagella-mediated swimming motility is crucial for the virulence of many pathogens, enabling them to move towards host tissues. mdpi.com Compounds that inhibit flagellar assembly or function can reduce infectivity. mdpi.com
Targeting Regulatory Proteins: A direct approach involves inhibiting key transcriptional regulators that control virulence genes. For example, in Pseudomonas aeruginosa, the protein PqsE is a key effector of the pqs quorum sensing system and a target for antivirulence drugs. nih.gov In Vibrio vulnificus, the master virulence regulator HlyU is another potential target. frontiersin.org
The search for such inhibitors often involves screening natural product libraries. semanticscholar.org Given the structural diversity and biological activity of isoquinoline alkaloids, they represent a promising source for the discovery of new anti-virulence agents. nih.govnih.gov
Table 3: General Strategies for Inhibition of Bacterial Virulence
| Anti-Virulence Strategy | Mechanism of Action | Example Target / Process | Reference |
|---|---|---|---|
| Quorum Quenching | Interference with bacterial cell-to-cell communication systems. | Inhibition of violacein (B1683560) production in C. violaceum. | scielo.org.mx |
| Anti-Biofilm Activity | Inhibition of bacterial attachment, matrix production, or disruption of mature biofilms. | Extracellular Polymeric Substance (EPS) production. | mdpi.com |
| Inhibition of Motility | Interference with the assembly or function of flagella. | Swimming motility in Xanthomonas oryzae. | mdpi.com |
| Inhibition of Secretion Systems | Blocking the systems bacteria use to inject toxins and other effectors into host cells. | Type III secretion systems. | frontiersin.org |
| Targeting Virulence Regulators | Direct inhibition of transcriptional regulators that control virulence gene expression. | PqsE in P. aeruginosa, HlyU in V. vulnificus. | nih.govfrontiersin.org |
Natural Product Isolation and Biosynthesis of Related Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and structurally diverse group of natural products derived from the amino acid L-tyrosine. nih.govkegg.jp They are predominantly found in the plant kingdom and exhibit a wide range of potent pharmacological activities. kegg.jpfrontiersin.org While 1-methoxyisoquinoline is a relatively simple structure, it belongs to this vast family, and its biogenesis is related to the complex pathways that produce well-known alkaloids like morphine, codeine, and berberine. kegg.jp
The biosynthesis of the core isoquinoline scaffold begins with L-tyrosine, which is converted through several steps into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde. frontiersin.orggenome.jp These two molecules undergo a condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the central precursor for most benzylisoquinoline alkaloids (BIAs). frontiersin.org
From (S)-norcoclaurine, a series of enzymatic reactions, including methylations, hydroxylations, and ring formations, create a vast array of different alkaloid structures. O-methyltransferases (OMTs) and N-methyltransferases (NMTs) are particularly important in this diversification, as they add methyl groups to specific positions on the molecule, altering its properties and biological activity. pnas.org
A key intermediate in many of these pathways is (S)-reticuline. kegg.jp Reticuline stands at a major branch point and can be converted into various classes of isoquinoline alkaloids, including:
Protoberberines: Such as berberine, which is formed from (S)-reticuline via (S)-scoulerine. This conversion involves the berberine bridge enzyme (BBE), which forms the characteristic four-ring structure. frontiersin.org
Morphinans: The pathway to morphine and codeine also proceeds through (S)-reticuline. kegg.jp
Benzophenanthridines: Sanguinarine is produced from (S)-reticuline via (S)-scoulerine and (S)-stylopine. nih.gov
The isolation of these alkaloids from natural sources, such as plants of the Papaveraceae, Berberidaceae, and Ranunculaceae families, has been a cornerstone of pharmacognosy. pnas.orguni-muenchen.de For example, berberine is famously isolated from Coptis japonica (Japanese goldthread) and plants of the Berberis genus. pnas.orgresearchgate.net These natural products are often produced in low quantities in their native plants, which has driven research into producing them in plant cell cultures or through metabolic engineering in microorganisms to ensure a stable supply. nih.govuni-muenchen.de The simple 1-methoxyisoquinoline may arise as an intermediate or a side product within these complex biosynthetic grids in various plant species.
Table 4: Key Enzymes and Intermediates in Benzylisoquinoline Alkaloid (BIA) Biosynthesis
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| Norcoclaurine Synthase | NCS | Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. | frontiersin.org |
| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylates the 6-hydroxyl group of norcoclaurine. | pnas.org |
| Coclaurine (B195748) N-methyltransferase | CNMT | N-methylates coclaurine to form N-methylcoclaurine. | researchgate.net |
| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | Methylates the 4'-hydroxyl group to form reticuline. | pnas.orgresearchgate.net |
| Berberine Bridge Enzyme | BBE | Catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form (S)-scoulerine. | frontiersin.orgresearchgate.net |
| (S)-scoulerine 9-O-methyltransferase | SMT | Methylates (S)-scoulerine to form (S)-tetrahydrocolumbamine. | nih.gov |
Computational and Theoretical Studies on 1 Methoxyisoquinoline
Quantum Chemistry Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemistry calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics and chemical reactivity of 1-methoxyisoquinoline. scispace.comnih.gov DFT methods model the electron density to determine the ground-state properties of a molecule, offering a balance between computational cost and accuracy. scispace.comnih.gov
Key parameters derived from these calculations help describe a molecule's reactivity. d-nb.info These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov
For isoquinoline (B145761) derivatives, DFT studies have been used to analyze their electronic properties and reactivity. nih.govscirp.org For instance, calculations on related tetrahydroisoquinoline derivatives revealed HOMO-LUMO gaps in the range of 3.60 to 3.66 eV, indicating significant electronic conductivity and reactivity. nih.gov Other important descriptors that can be calculated include ionization potential, electron affinity, electronegativity, and global hardness, which further characterize the molecule's intermolecular interaction potential. researchgate.net These theoretical calculations provide a foundational understanding of how 1-methoxyisoquinoline is likely to behave in chemical reactions. d-nb.infomdpi.com
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the capacity to donate electrons (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the capacity to accept electrons (electrophilicity). |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |
| Ionization Potential | I | The energy required to remove an electron. |
| Electron Affinity | A | The energy released when an electron is added. |
| Electronegativity | χ | The power of an atom to attract electrons to itself. |
| Global Hardness | η | Measures resistance to change in electron distribution. |
Molecular Docking and Dynamics Simulations for Target Interaction
To explore the potential biological activity of 1-methoxyisoquinoline, molecular docking and molecular dynamics (MD) simulations are employed. scispace.comfrontiersin.org These computational techniques predict how a small molecule (ligand), such as 1-methoxyisoquinoline, might bind to a biological target, typically a protein or enzyme. nih.gov
Molecular Docking predicts the preferred orientation and conformation of the ligand within the active site of a receptor. nih.govmdpi.com The process involves generating various poses of the ligand and evaluating them using a scoring function, which estimates the binding affinity. frontiersin.org Lower docking scores usually indicate a more stable and favorable binding interaction. mdpi.com Studies on isoquinoline derivatives have successfully used docking to identify potential protein targets and understand binding modes. nih.govresearchgate.net
Molecular Dynamics (MD) simulations provide a more dynamic view of the ligand-receptor complex. scispace.com Starting from a docked pose, MD simulations model the movements of atoms over time, offering insights into the stability of the binding and the specific interactions (like hydrogen bonds and hydrophobic interactions) that maintain the complex. researchgate.net These simulations are computationally intensive but are crucial for validating the stability of interactions predicted by docking. researchgate.netnih.gov For example, MD simulations have been used to confirm the binding stability of tetrahydroisoquinoline derivatives with their target protein over simulations lasting 100 nanoseconds. nih.gov
Prediction of Pharmacological Profiles and ADMET Properties
In silico tools play a vital role in modern drug discovery by predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov These predictions help to identify molecules with favorable pharmacokinetic and safety profiles early in the development process, reducing the likelihood of late-stage failures. fiveable.menih.gov
Various web-based servers and software like SwissADME, admetSAR, and pkCSM are used to calculate these properties based on the molecule's structure. mdpi.comrsc.orgbiotechnologia-journal.org Key parameters evaluated include:
Physicochemical Properties: Molecular weight, lipophilicity (LogP), water solubility, and polar surface area. These are often evaluated against criteria like Lipinski's Rule of Five to assess "drug-likeness". mdpi.com
Absorption: Prediction of properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. biotechnologia-journal.org
Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Toxicity: Prediction of potential toxicities such as mutagenicity (AMES test), hepatotoxicity, and carcinogenicity. biotechnologia-journal.org
Computational ADMET screening of various heterocyclic compounds, including those related to isoquinoline, is a standard practice to prioritize candidates for further experimental testing. mdpi.comrsc.orgresearchgate.netsemanticscholar.org
Table 2: Common In Silico ADMET Predictions
| Property Category | Predicted Parameter | Importance in Drug Discovery |
| Absorption | Human Intestinal Absorption (HIA) | Predicts how well the compound is absorbed from the gut. biotechnologia-journal.org |
| Blood-Brain Barrier (BBB) Permeability | Indicates if the compound can enter the central nervous system. biotechnologia-journal.org | |
| Distribution | Plasma Protein Binding | Affects the amount of free compound available to act on its target. |
| Metabolism | CYP450 Inhibition/Substrate | Predicts drug-drug interactions and metabolic stability. |
| Excretion | Renal Clearance | Indicates how the compound is eliminated from the body. |
| Toxicity | AMES Mutagenicity | Screens for potential to cause genetic mutations. biotechnologia-journal.org |
| Hepatotoxicity | Predicts potential for liver damage. biotechnologia-journal.org |
Fragmentation Behavior Analysis by Mass Spectrometry Combined with Computational Chemistry
Mass spectrometry (MS) is a key analytical technique for identifying and structuring elucidating chemical compounds. When coupled with computational chemistry, it becomes an even more powerful tool for understanding the fragmentation patterns of molecules like 1-methoxyisoquinoline. nih.govscholaris.ca
In tandem mass spectrometry (MS/MS), a precursor ion (e.g., the protonated molecule of 1-methoxyisoquinoline) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions create a fragmentation spectrum that is characteristic of the molecule's structure. escholarship.org
Computational methods, including quantum chemistry, can be used to model these fragmentation processes. nih.govescholarship.org By calculating the energies of different potential fragmentation pathways, researchers can predict the most likely product ions and explain the observed mass spectrum. This approach helps to confirm the structure of an unknown compound or to differentiate between isomers. escholarship.org
Studies on isoquinoline alkaloids have shown that the fragmentation behavior is highly dependent on the substitution pattern. nih.govnih.gov For example, the presence of methoxy (B1213986) groups can lead to characteristic neutral losses, such as the loss of methanol (B129727) (CH₃OH). nih.govnih.gov Computational chemistry can elucidate the mechanisms behind these reactions, providing a deeper understanding of the fragmentation pathways observed in the mass spectrometer. nih.gov This combined approach is crucial for the reliable identification of isoquinoline-type compounds in complex mixtures, such as natural product extracts. nih.govnih.gov
Analytical Methodologies for 1 Methoxyisoquinoline
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of 1-methoxyisoquinoline, with each technique offering unique insights into its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of 1-methoxyisoquinoline by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H-NMR: In the ¹H-NMR spectrum of isoquinoline (B145761) derivatives, the protons of the heterocyclic and benzene (B151609) rings typically appear in the aromatic region (δ 7.0-9.5 ppm). The methoxy (B1213986) group (-OCH₃) protons are expected to produce a distinct singlet signal in the upfield region, generally around δ 3.8-4.2 ppm. The specific chemical shifts and coupling patterns of the aromatic protons are crucial for confirming the substitution pattern on the isoquinoline core.
¹³C-NMR: The ¹³C-NMR spectrum provides information on all carbon atoms in the molecule. For 1-methoxyisoquinoline, the spectrum would show ten distinct signals. The carbon of the methoxy group typically resonates around δ 55 ppm. The chemical shifts of the nine carbons in the isoquinoline ring system are spread over the aromatic region (approximately δ 100-165 ppm), with the carbon attached to the methoxy group (C-1) being significantly affected by the oxygen atom.
While specific spectral data for the unsubstituted 1-methoxyisoquinoline is not detailed in the reviewed literature, data for closely related derivatives illustrate the application of NMR. For instance, various substituted 3-hydroxy-1-methoxyisoquinoline-4-carboxylates have been thoroughly characterized using NMR. rsc.org
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for a 1-Methoxyisoquinoline Derivative Data for Methyl 7-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate in CDCl₃ rsc.org
| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -OH | 13.31 (s, 1H) | - |
| Aromatic-H | 8.51 (d, 1H) | 167.35, 164.25 |
| Aromatic-H | 8.35 (d, 1H) | 135.99, 135.68 |
| Aromatic-H | 7.72 (dd, 1H) | 127.41, 126.49 |
| -OCH₃ (at C-1) | 4.20 (s, 3H) | 117.51, 117.29 |
| -COOCH₃ | 4.09 (s, 3H) | 91.94, 55.09, 52.68 |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of 1-methoxyisoquinoline and to study its fragmentation patterns for structural confirmation.
Electron Ionization Mass Spectrometry (EI-MS): This technique, often coupled with Gas Chromatography (GC-MS), provides a reproducible fragmentation pattern. For 1-methoxyisoquinoline, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 159, corresponding to its nominal molecular weight. Key fragment ions are observed at m/z 158 and 129. nih.gov
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique commonly used with liquid chromatography (LC-MS). It typically produces the protonated molecular ion, [M+H]⁺, which for this compound would appear at m/z 160. This method is particularly useful for analyzing substituted and more complex isoquinoline derivatives. rsc.org
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass of 1-methoxyisoquinoline (C₁₀H₉NO) is 159.068413911 Da. nih.gov HR-MS instruments, such as ESI-Time-of-Flight (ESI-TOF), are used to confirm the identity of synthesized isoquinoline derivatives by matching the experimental mass to the calculated value with high precision. rsc.org
Table 2: Key Mass Spectrometry Data for 1-Methoxyisoquinoline
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₉NO | nih.gov |
| Molecular Weight | 159.18 g/mol | nih.gov |
| Exact Mass | 159.068413911 Da | nih.gov |
| Key EI-MS Fragments (m/z) | 159 ([M]⁺), 158, 129 | nih.gov |
| Expected ESI-MS Ion (m/z) | 160 ([M+H]⁺) | rsc.org |
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. azooptics.comtechnologynetworks.com The isoquinoline core is a chromophore, meaning it absorbs UV light. wikipedia.org
UV-Vis Spectroscopy: Molecules with aromatic systems like isoquinoline exhibit characteristic absorption bands in the UV region. The parent isoquinoline molecule shows absorption bands around 268 nm, 305 nm, and 318 nm. nih.gov The presence of a methoxy group, an auxochrome, on the isoquinoline ring is expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and may alter the intensity of the absorption bands. This technique is valuable for quantifying the concentration of the compound in solution via the Beer-Lambert law. wikipedia.org
Fluorescence Spectroscopy: While not all aromatic compounds are highly fluorescent, the electronic properties of the isoquinoline ring system can give rise to fluorescence emission. Studies on the parent isoquinoline show that its fluorescence can be significantly enhanced upon protonation. nih.gov The introduction of a methoxy group would modify the electronic structure and thus influence the fluorescence quantum yield and emission spectrum.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-methoxyisoquinoline, the FT-IR spectrum would display characteristic peaks corresponding to its structural features.
Expected characteristic absorption bands include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
C=C and C=N stretching: Multiple sharp peaks in the 1650-1450 cm⁻¹ region, characteristic of the isoquinoline aromatic system.
C-O-C stretching: A strong, characteristic peak for the aryl-alkyl ether linkage, expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
Aromatic C-H bending: Peaks in the 900-675 cm⁻¹ region, which can help confirm the substitution pattern on the benzene ring portion.
FT-IR analysis has been documented for various substituted isoquinolines, confirming the presence of the core structure and its substituents. rsc.org
Table 3: Example FT-IR Data for a Substituted Isoquinoline Derivative Data for 3,4-bis(4-fluorophenyl)-6-methoxyisoquinoline rsc.org
| Wavenumber (cm⁻¹) | Assignment (General) |
| 3020, 2960 | Aromatic & Aliphatic C-H stretching |
| 1615, 1469, 1399 | Aromatic C=C and C=N stretching |
| 1220, 1101 | C-O (ether) and C-F stretching |
| 956, 759 | C-H out-of-plane bending |
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique provides precise atomic coordinates, bond lengths, and bond angles, confirming the molecular geometry and stereochemistry unequivocally. nih.gov
For a compound like 1-methoxyisoquinoline, a single-crystal X-ray diffraction study would reveal:
The planarity of the bicyclic isoquinoline ring system.
The precise bond lengths and angles of the entire molecule.
The conformation of the methoxy group relative to the aromatic ring.
The intermolecular packing arrangement in the crystal lattice, which often involves π-π stacking interactions between the aromatic rings of adjacent molecules. bldpharm.com
While specific crystallographic data for 1-methoxyisoquinoline was not found in the searched literature, studies on related derivatives provide valuable insights into the structural characteristics of this class of compounds. bldpharm.com
Infrared Spectroscopy (FT-IR)
Chromatographic Separation Techniques (e.g., HPLC, GC-MS, TLC)
Chromatographic methods are essential for the separation, purification, and analytical assessment of 1-methoxyisoquinoline.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of sample purity. rsc.org The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), with visualization typically achieved under UV light. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating and analyzing volatile compounds. 1-Methoxyisoquinoline can be analyzed by GC, where it is separated from other components in a mixture before being detected by a mass spectrometer. nih.gov This combination provides both the retention time (a chromatographic parameter) and the mass spectrum (a structural parameter) for the compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both the analysis and purification of 1-methoxyisoquinoline. A common method involves using a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. msu.edu HPLC coupled with a UV detector is widely used to determine the purity of the compound.
Table 4: Summary of Chromatographic Techniques for 1-Methoxyisoquinoline
| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Eluent |
| TLC | Reaction monitoring, Purity check | Silica gel | Hexane/Ethyl Acetate |
| GC-MS | Separation and Identification | Capillary column (e.g., polysiloxane) | Inert gas (e.g., Helium) |
| HPLC | Purity analysis, Purification | C18 silica | Acetonitrile/Water |
| Column Chromatography | Purification | Silica gel (100-200 mesh) | Hexane/Ethyl Acetate |
Ion Mobility Spectrometry (IMS) for Alkaloid Analysis
Ion Mobility Spectrometry (IMS) is a rapid and sensitive analytical technique that separates gas-phase ions based on their size, shape, and charge. researchgate.net This technique has proven to be a valuable tool for the analysis of alkaloids, a diverse group of naturally occurring chemical compounds that includes isoquinoline alkaloids. brieflands.comnih.gov The principle of IMS is analogous to time-of-flight mass spectrometry, but it operates at atmospheric pressure. brieflands.com This characteristic, along with its portability, high speed, low cost, and ease of operation, has led to its wide adoption in various scientific fields. brieflands.com
In the context of alkaloid analysis, IMS has demonstrated several advantages over traditional chromatographic techniques. brieflands.com It often exhibits higher sensitivity and allows for faster separations without the need for derivatization of the analytes. brieflands.com For instance, in a study comparing HPLC and IMS for the determination of opium alkaloids, IMS was found to be more sensitive, affordable, and faster. brieflands.comnih.govresearchgate.net
Research has shown that coupling HPLC with electrospray ionization-ion mobility spectrometry (ESI-IMS) can significantly improve the differentiation of alkaloid compounds in complex samples. researchgate.netnih.gov By utilizing both retention time from HPLC and drift time from IMS, a greater number of compounds can be resolved and tentatively identified than by using either technique alone. researchgate.netnih.gov
While direct IMS data for 1-methoxyisoquinoline is not extensively documented in the reviewed literature, the analysis of structurally related isoquinoline alkaloids provides valuable insights. For example, a study on the determination of morphine, codeine, and thebaine in Papaver species using IMS reported distinct drift times for these compounds. brieflands.com The optimization of IMS parameters, such as drift and carrier gas flow rates, temperature, and electric field strength, is crucial for achieving optimal separation and detection. nih.gov
The following table presents data from a study on the IMS analysis of related opium alkaloids, illustrating the separation capabilities of the technique.
| Compound | Drift Time (ms) |
| Morphine | 8.8 and 9.4 |
| Codeine | 10.7 and 10.9 |
| Thebaine | 11.3 |
| Data sourced from a study on the determination of opium alkaloids by IMS. brieflands.com |
This data demonstrates the ability of IMS to separate structurally similar alkaloids based on their different ion mobilities. The appearance of two ion peaks for morphine and codeine suggests the presence of different ion species for these compounds under the experimental conditions. brieflands.com
The coupling of IMS with mass spectrometry also provides collision cross-section (CCS) values, which are a measure of the ion's size and shape in the gas phase. metsysbio.comnih.gov This information adds another layer of identification confidence for the analyzed compounds. nih.gov The integration of IMS into analytical workflows for natural products has been shown to increase metabolite detection and improve the quality of MS2 spectra, which is crucial for structural elucidation. metsysbio.com
Applications and Future Directions in 1 Methoxyisoquinoline Research
1-Methoxyisoquinoline as a Synthetic Intermediate for Complex Molecules
1-Methoxyisoquinoline and its derivatives are highly valued as building blocks in organic synthesis. The methoxy (B1213986) group at the 1-position influences the reactivity of the isoquinoline (B145761) ring system, making it a key component for constructing intricate molecular architectures. This utility is prominently demonstrated in the synthesis of both natural products and pharmacologically active compounds. angenechemical.com
The isoquinoline core is the fundamental structural unit of a vast class of alkaloids, including the medicinally vital morphinan (B1239233) alkaloids, morphine and codeine. While direct total syntheses of these complex molecules are challenging, many successful routes rely on precursors derived from substituted isoquinolines. google.comnih.gov Specifically, 1-benzylisoquinoline (B1618099) derivatives, which often feature methoxy groups on the isoquinoline and benzyl (B1604629) portions, are critical intermediates. researchgate.netresearchgate.net
The celebrated Rice synthesis, noted for its efficiency, follows a biomimetic pathway that utilizes a Grewe cyclization, a key step analogous to the natural biosynthesis of morphine. wikipedia.org This and other synthetic strategies often start with elaborate isoquinoline precursors, such as racemic and chiral versions of 1-(3,5-dibenzyloxy-4-methoxybenzyl)-1,2,3,4-tetrahydro-6-methoxyisoquinoline. researchgate.netresearchgate.net These starting materials undergo a series of reactions, including reductions and acid-catalyzed cyclizations, to construct the characteristic pentacyclic skeleton of the morphinan family. researchgate.netresearchgate.net The conversion of intermediates like (-)-dihydrothebainone into codeine and morphine is a well-established process. researchgate.netresearchgate.net The presence and positioning of methoxy groups in these isoquinoline intermediates are crucial for guiding the synthetic pathway and achieving the final complex natural product.
The 1-methoxyisoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities. beilstein-journals.org Its derivatives serve as versatile starting points for creating more complex molecules aimed at treating a range of diseases. netascientific.com Researchers utilize 1-methoxyisoquinolines as foundational building blocks due to their stability, reactivity, and the ability to introduce various functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). chemimpex.com
The applications are broad, with derivatives being investigated for:
Anticancer Properties : Methoxy-substituted isoquinoline carboxylic acids are used to develop agents that bind to tubulin, a target in cancer therapy. chemshuttle.com Other derivatives have shown potential through mechanisms like inducing apoptosis and cell cycle arrest. smolecule.com
Antimicrobial Agents : The scaffold is used to create novel antibiotics and has shown effectiveness against various bacterial strains. chemshuttle.comsmolecule.com
Neurological Disorders : The isoquinoline core is a key component in the synthesis of drugs targeting neurological conditions. netascientific.comchemimpex.com
CXCR4 Antagonists : In the search for anti-HIV agents, 1-(chloromethyl)-6-methoxyisoquinoline (B12954859) has been used as an intermediate to synthesize novel antagonists for the CXCR4 receptor. mdpi.com
The adaptability of the 1-methoxyisoquinoline core allows chemists to use it as a precursor for a wide array of bioactive compounds, making it an invaluable tool in the drug discovery pipeline. angenechemical.com
Synthesis of Natural Products (e.g., Alkaloids like Morphine and Codeine)
Design and Development of Novel Therapeutic Agents
The inherent biological relevance of the isoquinoline framework makes it a focal point for the rational design of new drugs. beilstein-journals.org Modern drug discovery efforts leverage this scaffold to identify and refine lead compounds, and employ advanced strategies like scaffold hopping to create novel intellectual property with improved therapeutic profiles.
In drug discovery, a "lead compound" is a molecule with promising biological activity that serves as the starting point for chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. wikipedia.orgupmbiomedicals.com The methoxyisoquinoline scaffold has been central to the discovery of several important lead compounds.
A prominent example is the development of the clinical candidate PF-06650833 (Zimlovisertib), a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a target for autoimmune diseases like rheumatoid arthritis. researchgate.net The discovery process, guided by fragment-based drug design, started with a small, micromolar-potency fragment which was optimized into a highly potent clinical candidate featuring a 7-methoxyisoquinoline (B1361142) core. researchgate.netacs.org The optimization involved strategic modifications to improve potency and drug-like properties, demonstrating how a methoxyisoquinoline-containing hit can be evolved into a successful drug candidate. researchgate.net
Other research highlights the potential of 1-methoxyisoquinoline derivatives as lead compounds for various therapeutic areas. naturalproducts.netevitachem.com For instance, 1,5-dihydroxy-4-methoxyisoquinoline, isolated from a natural source, showed moderate cytotoxicity against tumor cells and was identified as a potential anticancer lead for further modification. nih.gov This process of identifying an active molecule and systematically refining its structure is a cornerstone of modern medicinal chemistry. upmbiomedicals.com
Table 1: Example of Lead Optimization of an Isoquinoline-Based Compound
| Stage | Compound | Key Features | Activity |
|---|---|---|---|
| Fragment Hit | Initial fragment | Micromolar potency | Low |
| Intermediate | Compound 14 | Addition of structural elements to the core | Improved potency |
| Intermediate | Compound 20 | Further structural refinement | Nanomolar potency |
| Clinical Candidate | PF-06650833 | Optimized 7-methoxyisoquinoline core with enhanced properties | High potency (IC50 = 0.2 nM) |
Based on the discovery of PF-06650833 as described in scientific literature. researchgate.net
Scaffold hopping is a powerful drug design strategy where the central core (scaffold) of a known active compound is replaced with a structurally different one, while preserving the original biological activity. uniroma1.itslideshare.net This technique is used to discover novel chemical entities, improve a compound's properties (such as metabolic stability or solubility), and navigate around existing patents. uniroma1.itniper.gov.in
The isoquinoline ring is considered a "privileged scaffold," making it an attractive target for hopping to when designing new drugs. beilstein-journals.org A medicinal chemist might replace a less stable or more lipophilic core in a lead compound with an isoquinoline ring to enhance its drug-like properties. niper.gov.in For example, replacing a phenyl ring with a nitrogen-containing heteroaromatic system like isoquinoline can improve metabolic stability. niper.gov.in
Conversely, one might hop from an isoquinoline scaffold if it presents specific liabilities. The goal is always to maintain the key pharmacophoric features—the essential three-dimensional arrangement of atoms responsible for biological activity—while changing the underlying framework. uniroma1.it Computational tools are often employed to identify potential replacement scaffolds that mimic the shape and electronic properties of the original core. nih.gov This strategy has been successfully used to develop new kinase inhibitors and other therapeutic agents, demonstrating its importance in modern medicinal chemistry. niper.gov.innih.gov
Lead Compound Identification and Optimization
Advancements in Green Chemistry for Isoquinoline Synthesis
Green chemistry is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net These principles are increasingly being applied to the synthesis of pharmaceuticals to make manufacturing more sustainable, efficient, and environmentally benign. mdpi.com
Traditional methods for synthesizing isoquinolines, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, often require harsh conditions and stoichiometric amounts of hazardous reagents. Modern advancements focus on overcoming these limitations through several key green chemistry approaches:
Catalysis : The use of catalytic processes, including metal-catalyzed reactions, is a cornerstone of green synthesis. Catalysts accelerate reactions, improve selectivity, and reduce the need for harsh conditions and large amounts of reagents that end up as waste. mdpi.com
Alternative Solvents : Conventional syntheses often use volatile and toxic organic solvents. Green approaches prioritize safer alternatives like water, supercritical CO2, or bio-based solvents derived from renewable resources. Some methods even aim for solvent-free conditions, further minimizing environmental impact. mdpi.com
Atom Economy and Process Intensification : Green synthetic routes are designed to maximize the incorporation of all starting materials into the final product (high atom economy). Strategies like multi-component and cascade reactions, which combine several steps into one pot, streamline the synthesis, save energy, and reduce waste. mdpi.com
Renewable Feedstocks : A long-term goal of green chemistry is to replace petroleum-based starting materials with renewable resources like biomass.
By embracing these principles, chemists are developing new, more sustainable pathways to produce isoquinolines and their derivatives, aligning pharmaceutical manufacturing with global goals for environmental protection. nih.gov
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 1-Methoxyisoquinoline |
| Morphine |
| Codeine |
| 1-(3,5-dihydroxy-4-methoxybenzyl)-N-formyl-1,2,3,4,5,8-hexahydro-6-methoxyisoquinoline |
| 1-(3,5-dibenzyloxy-4-methoxybenzyl)-1,2,3,4-tetrahydro-6-methoxyisoquinoline |
| (-)-Dihydrothebainone |
| 1-Methoxyisoquinoline-6-carbaldehyde (B8013746) |
| 1,7-Dichloro-4-methoxyisoquinoline |
| PF-06650833 (Zimlovisertib) |
| 1,5-dihydroxy-4-methoxyisoquinoline |
| 1-(chloromethyl)-6-methoxyisoquinoline |
| 8-methoxyisoquinoline-4-carboxylic acid |
| 6-Methoxyisoquinoline-1-carbonitrile |
| 1-(3',4'-dihydroxybenzyl)-7-hydroxy-6-methoxyisoquinoline |
| 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde |
| 2-(2,6-Dioxopiperidin-3-yl)-7-methoxyisoquinoline-1,3(2H,4H)-dione |
| 7-hydroxy-6-methoxy-1-methylisoquinoline |
| 1,5-Dichloro-4-methoxyisoquinoline |
| 3-Chloro-1-methoxyisoquinoline |
| Isovanillin |
| Reticuline |
| Thebaine |
Photoredox Catalysis and Electrochemical Synthesis
Modern synthetic methods like photoredox catalysis and electrosynthesis are beginning to be applied to the synthesis of 1-methoxyisoquinoline derivatives, offering milder and more efficient reaction pathways compared to traditional methods.
Electrochemical Synthesis : Research has demonstrated the electrochemical direct synthesis of N-sulfenylimines from amines and thiophenols. acs.org In a related context, palladium-catalyzed electrochemical cyclization–carbonylation of 2-alkynyl primary benzamides has been shown to produce methyl 3-substituted 1-methoxyisoquinoline-4-carboxylates in moderate to good yields. acs.org This highlights the potential of electrosynthesis in constructing complex isoquinoline systems.
Photochemical Reactions : In the realm of photochemistry, a copper-catalyzed reaction involving the alkylation of amides has been reported. researchgate.net In one instance, the thermolysis of an intermediate from this photochemical process was noted to yield 1-methoxyisoquinoline as a product. researchgate.net
Continuous Flow Chemistry
Continuous flow chemistry, known for its enhanced safety, scalability, and efficiency, is being recognized as a valuable tool for the industrial production of isoquinoline derivatives. molaid.com
Industrial Production : The industrial-scale synthesis of derivatives such as 1-methoxyisoquinoline-6-carbaldehyde often utilizes continuous flow reactors to ensure high yield and purity under optimized conditions.
Reaction Efficiency : For laboratory-scale synthesis, it has been noted that the efficiency of palladium-catalyzed reactions to produce 1-methoxyisoquinoline-4-carboxylate derivatives could be significantly enhanced by adopting a continuous-flow strategy. acs.org This approach allows for better control over reaction parameters and can facilitate higher throughput. acs.org
Environmentally Friendly Solvents and Conditions
The principles of green chemistry are influencing the synthesis of 1-methoxyisoquinoline derivatives, with a focus on reducing waste and using less hazardous materials.
Green Protocols : A notable example is the use of a "Phosphane-Free Green Protocol" for selective nitro reduction, which employs an iron-based catalyst. google.com This method has been applied in the synthesis of compounds derived from 1-methoxyisoquinoline, demonstrating a move towards more sustainable chemical processes. google.com While specific research on using common green solvents like water or supercritical CO₂ for 1-methoxyisoquinoline synthesis is not widely documented, the application of such green protocols to its derivatives indicates a clear trend in the field.
Biotechnological Approaches in Isoquinoline Production
Biotechnological methods are primarily focused on the production of complex, naturally occurring plant isoquinoline alkaloids (PIAs) and are not currently applied to synthetic compounds like 1-methoxyisoquinoline. nih.gov However, the technologies themselves are rapidly advancing.
Microbial Synthesis and Metabolic Engineering
Metabolic engineering aims to modify the metabolic pathways of microorganisms, turning them into cellular "biofactories" for producing valuable chemicals. nih.govebsco.com
Focus on Natural Alkaloids : This field has seen success in producing high-value PIAs such as morphine and galanthamine. nih.gov The process involves identifying the complex biosynthetic pathways in plants and reconstructing them in microbes like E. coli or yeast. nih.govnih.govresearchgate.net
Current Limitations : These approaches are tailored for natural products. benthambooks.comscielo.br The synthesis of non-natural compounds like 1-methoxyisoquinoline, which are readily accessible through conventional organic synthesis, is not a current focus of metabolic engineering. nih.govebsco.com
Enzyme Engineering
Enzyme engineering involves modifying enzymes to enhance their stability, activity, or to create novel catalytic functions. researchgate.net
Industrial Applications : This technology is widely used in the food, pharmaceutical, and light industries to produce specific chemicals through biocatalysis. mdpi.com
Relevance to Isoquinolines : While enzyme engineering could theoretically be used to create enzymes that perform specific steps in a synthetic pathway, its application is currently concentrated on optimizing existing biocatalytic processes or creating pathways for natural products. researchgate.net As such, there is no documented research on using engineered enzymes for the specific production of 1-methoxyisoquinoline.
Emerging Research Areas and Unexplored Potential of 1-Methoxyisoquinoline
The 1-methoxyisoquinoline scaffold is a key component in a variety of biologically active molecules, indicating significant unexplored potential in medicinal chemistry and materials science. Research into its derivatives provides a clear window into future applications.
Oncology : Derivatives have shown considerable promise as anticancer agents. They are being investigated as allosteric inhibitors of protein arginine methyltransferase 3 (PRMT3) and as tankyrase inhibitors, both of which are implicated in cancer pathways. smolecule.comgoogle.com Other derivatives are noted for their potential to inhibit cancer cell growth and proliferation. lookchem.comchemimpex.com
Neurological and Inflammatory Diseases : The scaffold is a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com Furthermore, certain derivatives are being explored as dual inhibitors of Rho kinase (ROCK) and monoamine transporters (MAT), a mechanism relevant for treating conditions like glaucoma by reducing intraocular pressure. google.com
Infectious Diseases : The isoquinoline core is present in compounds with potential antimicrobial and antifungal activities. lookchem.comevitachem.com Specifically, derivatives are being designed and evaluated as potential new agents to combat tuberculosis. researchgate.net
Material Science : Beyond pharmaceuticals, 1-chloro-6-methoxy-isoquinoline has found applications in the development of advanced materials like organic light-emitting diodes (OLEDs), where it can enhance the efficiency of electronic devices. chemimpex.com
The diverse biological activities exhibited by its derivatives underscore the vast and largely untapped potential of the 1-methoxyisoquinoline structure as a privileged scaffold for future drug discovery and material science innovation.
Q & A
Q. What are the optimal synthetic routes for 1-methoxyisoquinoline derivatives, and how can purity be validated?
To synthesize 1-methoxyisoquinoline derivatives, consider using cyclization reactions of appropriately substituted phenethylamine precursors under acidic or catalytic conditions. For purity validation:
- Chromatography : Use HPLC or GC-MS to assess purity, referencing retention times against standards .
- Spectroscopy : Confirm structural integrity via -NMR (e.g., methoxy proton resonance at δ 3.8–4.0 ppm) and IR (C-O-C stretching at ~1100 cm) .
- Elemental Analysis : Verify stoichiometry (e.g., CHNO for dihydroisoquinoline analogs) .
Q. How does pH influence the stability of 1-methoxyisoquinoline in solution, and what experimental parameters should be controlled?
1-Methoxyisoquinoline derivatives exhibit pH-dependent stability:
Q. What spectroscopic techniques are most reliable for characterizing 1-methoxyisoquinoline?
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 88.1051 for 2-propanone analogs) and fragmentation patterns .
- NMR : Assign methoxy and aromatic protons using -NMR for quaternary carbon verification .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry in novel derivatives .
Advanced Research Questions
Q. How can contradictions in reported stability data for 1-methoxyisoquinoline derivatives be resolved?
Conflicting stability data (e.g., thermal degradation rates in vs. ) often arise from:
- Experimental Variability : Differences in solvent systems (aqueous vs. organic), oxygen exposure, or light conditions.
- Resolution Strategies :
Q. What mechanistic insights explain the enhanced thermal stability of 1-methoxy-PES compared to diaphorase in redox assays?
1-Methoxy-PES, a small-molecule electron mediator, outperforms diaphorase due to:
- Structural Rigidity : Methoxy groups reduce conformational flexibility, minimizing denaturation at elevated temperatures.
- Oxidation Resistance : The ethyl sulfate moiety stabilizes the phenazinium core against redox cycling .
- Experimental Validation : Compare Arrhenius plots of activity loss (e.g., 20% decline over 45 days at 5°C for 1-methoxy-PES vs. diaphorase) .
Q. How can researchers design experiments to address gaps in the structure-activity relationship (SAR) of 1-methoxyisoquinoline analogs?
- Computational Modeling : Use DFT calculations to predict electronic effects of substituents (e.g., methoxy vs. hydroxy groups) on redox potential .
- High-Throughput Screening : Test libraries of derivatives in enzymatic assays (e.g., G6PD deficiency diagnostics) to correlate substituent position with activity .
- Data Integration : Combine SAR results with toxicity profiles (e.g., Ames test) to prioritize candidates for further study .
Methodological Recommendations
- Reproducibility : Document synthetic protocols in line with Beilstein Journal guidelines (e.g., detailed experimental sections with ≤5 compounds in the main text) .
- Ethical Compliance : Adhere to ICH harmonized guidelines for data ownership and conflict-of-interest declarations .
- Literature Review : Use PICO/FINER frameworks to refine research questions and avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
